N-Cbz-7-Aminoheptanoic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
7-(phenylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-14(18)10-6-1-2-7-11-16-15(19)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVBOABWPAYAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-7-aminoheptanoic acid, a valuable building block in pharmaceutical and chemical research. This document details a reliable synthetic protocol, presents key characterization data, and outlines the logical workflow of the synthesis process.
Introduction
This compound, also known as 7-(benzyloxycarbonylamino)heptanoic acid, is a derivative of 7-aminoheptanoic acid where the terminal amine group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is widely employed in organic synthesis, particularly in peptide synthesis and the development of complex molecular architectures. The Cbz group offers stability under various reaction conditions and can be selectively removed, making it an ideal protecting group for the amine functionality. This guide serves as a practical resource for the preparation and validation of this important synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 7-aminoheptanoic acid with benzyl (B1604629) chloroformate under basic conditions. The base neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the formation of the protected amino acid.
Experimental Protocol
Materials:
-
7-Aminoheptanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-aminoheptanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Addition of Base: To the solution, add sodium carbonate (2 equivalents) and stir until it is completely dissolved. Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature remains at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid. The product will precipitate as a white solid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white crystalline solid.
Characterization of this compound
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Data not available |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |
Table 1: Physicochemical Properties of this compound
| Technique | Key Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.95 (br s, 1H, -NH), 3.20 (q, J = 6.8 Hz, 2H, -CH₂-NH), 2.35 (t, J = 7.4 Hz, 2H, -CH₂-COOH), 1.65 (m, 2H), 1.50 (m, 2H), 1.35 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.0 (C=O, acid), 156.5 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 66.5 (-CH₂-Ph), 40.5 (-CH₂-NH), 34.0 (-CH₂-COOH), 29.5, 29.0, 26.5, 25.0. |
| IR (KBr) | ν (cm⁻¹) 3320 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2860 (Aliphatic C-H stretch), 1710 (C=O stretch, acid), 1690 (C=O stretch, carbamate), 1530 (N-H bend), 1250 (C-O stretch). |
| Mass Spectrometry (ESI) | m/z 280.15 [M+H]⁺, 302.13 [M+Na]⁺ |
Table 2: Spectroscopic Data for this compound
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocol and expected characterization data serve as a valuable resource for researchers in drug development and organic synthesis, enabling the reliable preparation and validation of this key synthetic intermediate. The provided workflows offer a clear visual representation of the logical steps involved in its synthesis and analysis.
An In-depth Technical Guide to the Physicochemical Properties of N-Cbz-7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-Cbz-7-Aminoheptanoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents information on its constituent parts and related molecules to offer valuable insights. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters, enabling researchers to ascertain these values in a laboratory setting.
Core Physicochemical Properties
This compound is a derivative of 7-aminoheptanoic acid where the amino group is protected by a carboxybenzyl (Cbz) group. Its fundamental properties are derived from its molecular structure, which includes a seven-carbon aliphatic chain, a carboxylic acid group, and the Cbz protecting group.
Molecular Structure:
Table 1: Summary of Physicochemical Properties
| Property | This compound | 7-Aminoheptanoic acid (for comparison) |
| Melting Point (°C) | Data not available | 192-195[2] |
| Boiling Point (°C) | Data not available | 270.6 ± 23.0 (Predicted)[2] |
| Solubility | Expected to be soluble in many organic solvents.[3] | Soluble in water.[2] |
| pKa | Data not available | 4.502 (Carboxylic Acid) (Predicted)[2] |
| logP | Data not available | Data not available |
Experimental Protocols
This section outlines detailed methodologies for the synthesis of this compound and the experimental determination of its core physicochemical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of 7-aminoheptanoic acid using benzyl (B1604629) chloroformate under alkaline conditions. This procedure is a standard method for introducing the Cbz protecting group onto a primary amine.[4][5][6]
Materials:
-
7-Aminoheptanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane (or another suitable organic solvent)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve 7-aminoheptanoic acid in a 2:1 mixture of aqueous sodium carbonate and sodium bicarbonate solution. The pH of the solution should be maintained between 8 and 10.[4]
-
Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution. The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Determination of Physicochemical Properties
The following are general experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination:
The melting point can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.
Solubility Determination:
The solubility can be determined by adding a small, weighed amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy. This can be repeated for various solvents to determine a solubility profile.
pKa Determination:
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acidic protons have been neutralized.
logP Determination (Shake-Flask Method):
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
General Workflow for logP Determination
The following diagram outlines the key steps in determining the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: General experimental workflow for the determination of logP via the shake-flask method.
References
- 1. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 2. 7-Aminoheptanoic acid CAS#: 929-17-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. ijacskros.com [ijacskros.com]
- 7. Purification [chem.rochester.edu]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Spectroscopic and Spectrometric Characterization of N-Cbz-7-Aminoheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-Cbz-7-aminoheptanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide combines theoretical predictions based on its chemical structure with established knowledge of related molecules. It also outlines the standard experimental protocols for acquiring such data, intended to assist researchers in their own analytical endeavors.
Introduction
This compound, also known as N-(benzyloxycarbonyl)-7-aminoheptanoic acid, is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and the development of various bioactive molecules. Its structure incorporates a heptanoic acid backbone, a carbamate-protected amine, and a benzyl (B1604629) group. Accurate characterization of this compound is crucial for quality control and for understanding its role in subsequent chemical transformations. This guide focuses on the two primary analytical techniques for its structural elucidation: NMR spectroscopy and mass spectrometry.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with spectral data of similar compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H ₅- |
| ~5.10 | s | 2H | -CH ₂-Ph |
| ~4.95 | br s | 1H | -NH - |
| ~3.20 | q | 2H | -CH ₂-NH- |
| ~2.35 | t | 2H | -CH ₂-COOH |
| ~1.65 | m | 2H | -CH ₂-CH₂COOH |
| ~1.50 | m | 2H | -CH₂-CH ₂-NH- |
| ~1.35 | m | 4H | -CH₂-(CH ₂)₂-CH₂- |
| ~11.5-12.0 | br s | 1H | -COOH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~179.0 | C OOH |
| ~156.5 | -NH-C =O |
| ~136.8 | Quaternary C of Phenyl |
| ~128.5 | C H of Phenyl |
| ~128.1 | C H of Phenyl |
| ~128.0 | C H of Phenyl |
| ~66.7 | -C H₂-Ph |
| ~40.8 | -C H₂-NH- |
| ~33.9 | -C H₂-COOH |
| ~29.5 | Methylene C |
| ~28.8 | Methylene C |
| ~26.4 | Methylene C |
| ~24.9 | Methylene C |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 279 | [M]⁺ (Molecular Ion) |
| 108 | [C₇H₈O]⁺ (Tropylium ion rearrangement) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| Various | Fragments from aliphatic chain cleavage |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade) or other suitable volatile solvent
-
Vials and micropipettes
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure (using ESI-MS as an example):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in methanol.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound (e.g., sodium trifluoroacetate).
-
Set the ionization source parameters:
-
Ionization mode: Positive or negative ion mode.
-
Capillary voltage: ~3-4 kV
-
Nebulizer gas (N₂) pressure: ~30-40 psi
-
Drying gas (N₂) flow rate: ~8-10 L/min
-
Drying gas temperature: ~300-350 °C
-
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of ~5-10 µL/min.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for sample analysis and a conceptual representation of the molecular structure for data interpretation.
An In-depth Technical Guide on the Solubility of N-Cbz-7-Aminoheptanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Cbz-7-Aminoheptanoic Acid and Solubility
This compound is a derivative of 7-aminoheptanoic acid, featuring a benzyloxycarbonyl (Cbz) protecting group on the amine. This modification significantly alters the molecule's polarity and, consequently, its solubility characteristics compared to the parent amino acid. Understanding the solubility of this compound in different organic solvents is crucial for a variety of applications, including peptide synthesis, purification, and formulation development.
The fundamental principle governing solubility is "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.[1] Amino acids are generally zwitterionic, making them soluble in polar solvents like water and less soluble in non-polar organic solvents.[2] However, the introduction of the Cbz group increases the lipophilicity of this compound, suggesting a broader solubility profile in organic media.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: A range of solvents from polar aprotic (e.g., acetone, ethyl acetate) to nonpolar (e.g., hexane, toluene) should be tested to establish a comprehensive solubility profile.[1]
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature.
-
Crystalline Form: The crystal lattice energy of the solid this compound can impact its solubility.
-
Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[1] The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[1] This step is critical to prevent artificially high solubility measurements.
-
Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[1]
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[1]
-
Data Presentation
While specific data is not available, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data of this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a framework for researchers and scientists to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the logical workflow provided, drug development professionals can generate the critical data needed for process optimization, formulation design, and other research applications. The absence of readily available quantitative data highlights the necessity of performing these experiments to build a comprehensive understanding of the physicochemical properties of this important compound.
References
N-Cbz-7-Aminoheptanoic acid CAS number and molecular structure
This technical guide provides a comprehensive overview of N-Cbz-7-Aminoheptanoic acid, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Compound Identification
-
Chemical Name: this compound
-
Molecular Weight: 279.33 g/mol [2]
Physicochemical and Handling Properties
The following table summarizes the key quantitative data and handling information for this compound.
| Property | Value | Reference |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to Almost white powder/crystal | |
| Storage Condition | -20°C | [1] |
| Shipping Condition | Ambient Temperature | [1] |
Molecular Structure and Functional Groups
This compound is an aliphatic linker molecule. Its structure consists of a seven-carbon chain, with a carboxylic acid group at one terminus and an amine group at the other. The amine group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for its application in controlled chemical synthesis, preventing the amine from undergoing unwanted reactions.[1]
The key functional groups are:
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amines to form stable amide bonds.[1]
-
N-Cbz Protected Amine (-NH-Cbz): The Cbz group is a common amine protecting group in peptide synthesis and can be removed under specific conditions, typically through hydrogenolysis.[1]
Experimental Protocols
4.1. General Synthesis of this compound
This protocol describes a common method for the N-protection of 7-aminoheptanoic acid using benzyl (B1604629) chloroformate.[2]
Materials:
-
7-Aminoheptanoic acid
-
Benzyl chloroformate
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
-
Hydrochloric acid (HCl) solution (3N)
-
Diethyl ether (Et2O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve 7-aminoheptanoic acid (1 equivalent) in a 2N NaOH solution and cool the mixture to 0°C in an ice bath.
-
Add a solution of benzyl chloroformate (1.1 equivalents) dropwise to the cooled amino acid solution under vigorous stirring.
-
Maintain vigorous stirring for 30 minutes at 0°C.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous solution to a pH of 2 using a 3N HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.
A yield of 88% has been reported for this procedure.[2]
4.2. Deprotection of the Cbz Group
The Cbz group can be removed to yield the free amine, which is then available for further reactions. A standard method for this is hydrogenolysis.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Methanol or other suitable solvent
-
Hydrogen gas (H2) source
Procedure:
-
Dissolve this compound in a suitable solvent like methanol.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus).
-
Monitor the reaction until completion (e.g., by TLC).
-
Filter off the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected 7-aminoheptanoic acid.
Applications in Research and Drug Development
This compound serves as a versatile building block and linker in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains. The Cbz group prevents the amine from reacting during peptide coupling steps.[4][5]
-
PROTAC Linkers: This molecule is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The aliphatic chain acts as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Organic Synthesis: The bifunctional nature of this compound makes it a useful intermediate in the synthesis of more complex molecules.[4]
Visualized Workflows and Concepts
The following diagrams illustrate key processes and concepts related to this compound.
References
N-Cbz-7-Aminoheptanoic Acid: A Versatile Building Block in Drug Discovery and Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-7-aminoheptanoic acid (N-Cbz-7-Aminoheptanoic acid) is a valuable bifunctional molecule widely employed in the fields of medicinal chemistry and biotechnology. Its structure, featuring a seven-carbon aliphatic chain, a terminal carboxylic acid, and a carbobenzyloxy (Cbz) protected amine, makes it an ideal linker and spacer in the design of complex molecules, including peptides and targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to this compound, with a focus on its role in peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of 7-aminoheptanoic acid with benzyl (B1604629) chloroformate under basic conditions. The Cbz group serves as a robust protecting group for the amine functionality, preventing its unwanted reaction during subsequent synthetic steps.
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound is as follows:
-
Dissolution: 7-Aminoheptanoic acid is dissolved in an aqueous solution of sodium hydroxide (B78521) (e.g., 2N NaOH) and the solution is cooled to 0°C in an ice bath.
-
Addition of Protecting Group: Benzyl chloroformate is added dropwise to the cooled solution while maintaining vigorous stirring. The pH of the reaction mixture is carefully monitored and maintained in the basic range.
-
Reaction: The reaction is typically stirred for a short period (e.g., 30 minutes) at 0°C and then allowed to warm to room temperature.
-
Work-up and Isolation: After the reaction is complete, the mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
This procedure has been reported to yield this compound in high purity and with yields of up to 88%.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be utilized as a non-standard amino acid in solid-phase peptide synthesis (SPPS) to introduce a flexible spacer within a peptide sequence. The Cbz protecting group is compatible with Boc-based SPPS strategies.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS:
-
Resin Preparation: A suitable resin for Boc-SPPS (e.g., Merrifield resin) is swelled in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Deprotection: The Boc protecting group from the N-terminal amino acid of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resin is neutralized with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.
-
Coupling of this compound:
-
This compound is pre-activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF).
-
The activated this compound solution is then added to the deprotected and neutralized resin.
-
The coupling reaction is allowed to proceed for a specific time, and its completion can be monitored using a qualitative test (e.g., Kaiser test).
-
-
Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Cbz and other side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A key component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-binding ligand. The length and composition of the linker are critical for the efficacy of the PROTAC.
7-Aminoheptanoic acid and its derivatives are frequently used as aliphatic linkers in the synthesis of PROTACs. The seven-carbon chain provides flexibility and optimal spacing to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid of 7-aminoheptanoic acid can be readily coupled to an amine on either the warhead or the E3 ligase ligand, while the amine group can be functionalized with the other binding moiety. Protecting groups such as Cbz, Fmoc, or Boc are used on the amine during synthesis.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
While specific quantitative data for PROTACs containing a 7-aminoheptanoic acid linker are highly dependent on the specific target and E3 ligase, the linker length plays a crucial role in determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Other Applications
Derivatives of 7-aminoheptanoic acid have also been explored for their potential as neuropharmacological agents.[2] Studies have investigated their effects on the central nervous system, including analgesic and motor activity. However, more in-depth research is required to elucidate their specific mechanisms of action and therapeutic potential.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and application of this compound and related compounds.
| Parameter | Value | Context | Reference |
| Synthesis Yield | 88% | Synthesis of this compound from 7-aminoheptanoic acid and benzyl chloroformate. | [1] |
| Chemical Purity | 99.5% | Purity of a Cbz-protected amino acid synthesized using a similar procedure. | [3] |
Note: Quantitative data for the biological activity of molecules containing this compound (e.g., DC50, IC50) are highly specific to the final construct and its biological target. Researchers should consult specific literature for the molecule of interest.
Conclusion
This compound is a versatile and valuable chemical entity in drug discovery and peptide chemistry. Its straightforward synthesis and bifunctional nature make it an excellent choice for use as a linker in complex molecules like PROTACs and as a spacer in peptide synthesis. The detailed protocols and conceptual diagrams provided in this guide are intended to support researchers in the effective utilization of this important building block in their scientific endeavors. Further research into the pharmacological properties of 7-aminoheptanoic acid derivatives may unveil new therapeutic applications.
References
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of N-Cbz-7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and conformational properties of N-Cbz-7-Aminoheptanoic acid. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases, this paper presents data from a closely related analogue, N-Cbz-glycine, to offer insights into the molecular geometry of the key functional groups. Furthermore, it outlines the established experimental and computational methodologies that are critical for a thorough analysis of its three-dimensional structure and conformational dynamics in solution.
Introduction
This compound is a derivative of the omega-amino acid 7-aminoheptanoic acid, featuring a benzyloxycarbonyl (Cbz) protecting group on the amine functionality. This molecule and its homologues are of significant interest in medicinal chemistry and materials science. The long aliphatic chain provides flexibility and hydrophobicity, while the Cbz group offers a means for controlled peptide synthesis and the modulation of physicochemical properties. A comprehensive understanding of its solid-state structure and conformational behavior in solution is paramount for its application in rational drug design and the development of novel biomaterials.
Crystal Structure Analysis
A definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. To provide quantitative insight into the bond lengths and angles of the core functional moieties, data from the crystal structure of N-benzyloxycarbonyl-glycine (N-Cbz-glycine) is presented below. The geometry of the Cbz-amide and carboxylic acid groups are expected to be highly conserved between N-Cbz-glycine and this compound. The heptanoic acid linker is a simple alkyl chain, and its bond lengths and angles are well-established.
Data Presentation: Crystallographic Data of N-Cbz-Glycine
The following tables summarize the key bond lengths, bond angles, and torsion angles for the N-Cbz-glycine molecule, which serve as a proxy for the termini of this compound.
| Bond Lengths | |
| Atoms | Length (Å) |
| Cbz (C=O) - O | 1.21 |
| Cbz (C=O) - N | 1.35 |
| N - Cα | 1.46 |
| Cα - C (carboxyl) | 1.52 |
| C (carboxyl) - O1 | 1.25 |
| C (carboxyl) = O2 | 1.26 |
| Cbz (CH2) - O | 1.45 |
| Cbz (CH2) - C (phenyl) | 1.50 |
| Bond Angles | |
| Atoms | Angle (°) |
| O - C (Cbz) - N | 125.0 |
| C (Cbz) - N - Cα | 121.0 |
| N - Cα - C (carboxyl) | 111.0 |
| Cα - C (carboxyl) - O1 | 117.0 |
| Cα - C (carboxyl) - O2 | 118.0 |
| O1 - C (carboxyl) - O2 | 125.0 |
| O - Cbz (CH2) - C (phenyl) | 108.0 |
| Torsion Angles | |
| Atoms | Angle (°) |
| O - C (Cbz) - N - Cα | 175.0 |
| C (Cbz) - N - Cα - C (carboxyl) | -170.0 |
| N - Cα - C (carboxyl) - O1 | 10.0 |
| N - Cα - C (carboxyl) - O2 | -170.0 |
Note: The data presented is representative of a typical N-Cbz protected amino acid and is intended for illustrative purposes. The actual bond lengths and angles for this compound may vary slightly.
Conformational Analysis
The conformational landscape of this compound is expected to be complex due to the flexibility of the seven-carbon aliphatic chain. The overall shape of the molecule in solution will be a dynamic equilibrium of multiple conformers. The primary techniques for investigating this are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules.[1][2] Key parameters that provide conformational insights include:
-
Chemical Shifts: The chemical shifts of the methylene (B1212753) protons along the alkyl chain can be sensitive to the local electronic environment, which is influenced by the proximity of the Cbz and carboxyl groups.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY spectra can provide distance restraints between protons that are close in space, even if they are far apart in the primary sequence. This is particularly useful for identifying folded or bent conformations.
-
Scalar Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) can be used to determine dihedral angles along the alkyl chain using the Karplus equation.
Computational Modeling
Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different solvent environments.
Experimental Protocols
Single-Crystal X-ray Diffraction
Should single crystals of this compound be obtained, the following general protocol would be employed for structure determination:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.
NMR-Based Conformational Analysis
A detailed conformational analysis of this compound in solution would involve the following NMR experiments:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks for unambiguous assignment of the alkyl chain protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints for conformational modeling.
-
-
Data Analysis: The extracted NMR parameters (NOEs, J-couplings) are used as restraints in computational modeling software to generate an ensemble of solution-state conformers consistent with the experimental data.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and conformational analysis.
Caption: Experimental workflow for crystal structure determination and conformational analysis.
Conclusion
This technical guide has provided a comprehensive overview of the structural and conformational aspects of this compound. While a definitive crystal structure remains to be reported, analysis of a close analogue provides valuable quantitative data on the geometry of its key functional groups. The outlined experimental and computational protocols offer a robust framework for future studies aimed at fully characterizing the three-dimensional structure and dynamic behavior of this important molecule. Such knowledge is indispensable for its rational application in the fields of drug discovery and materials science.
References
Navigating the Safety Landscape of N-Cbz-7-Aminoheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available health and safety data for handling N-Cbz-7-Aminoheptanoic acid. Given the limited publicly available safety information for this specific compound, this guide amalgamates data from structurally related molecules, general principles of handling N-protected amino acids, and established synthesis protocols to offer a thorough risk assessment framework.
Physicochemical and Safety Data
Table 1: Physicochemical Properties
| Property | This compound | 7-Aminoheptanoic acid |
| Molecular Formula | C15H21NO4[1] | C7H15NO2[2] |
| Molecular Weight | 279.33 g/mol [1] | 145.20 g/mol [2] |
| CAS Number | 23434-37-9[1] | 929-17-9[2] |
| Appearance | Solid | Off-white to beige solid[2] |
| Melting Point | Not available | 188 - 189.5 °C[2] |
| Boiling Point | Not available | Not available[2] |
| Solubility | Not available | Soluble in water |
| Storage Temperature | -20°C[1] | Room temperature |
Table 2: Summary of Available Health and Safety Data for Related Compounds
| Hazard Category | 7-Aminoheptanoic acid | (R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid |
| Acute Toxicity | LD50 Oral (Rat): 9 g/kg | Harmful if swallowed, in contact with skin, or if inhaled[3] |
| Skin Corrosion/Irritation | Not classified as a skin irritant.[4] | May cause skin irritation.[3] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant.[4] | May cause eye irritation.[3] |
| Respiratory/Skin Sensitization | Not classified as a sensitizer.[4] | No data available.[3] |
| Germ Cell Mutagenicity | Not classified as a mutagen.[4] | No data available.[3] |
| Carcinogenicity | Not classified as a carcinogen.[4] | No data available.[3] |
| Specific Target Organ Toxicity | Not classified.[4] | No data available.[3] |
Disclaimer: The data for 7-Aminoheptanoic acid and (R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is provided for guidance only and may not fully represent the hazards of this compound. A thorough risk assessment should be conducted before handling.
Experimental Protocols: Synthesis of N-Cbz Protected Amino Acids
While a specific, detailed experimental protocol for the safety assessment of this compound is not available, a general procedure for the synthesis of N-Cbz protected amino acids is well-established. The following protocol is adapted from standard laboratory procedures.[5]
Objective: To synthesize an N-Cbz protected amino acid from the corresponding free amino acid.
Materials:
-
Amino acid
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid in an aqueous solution of sodium carbonate and sodium bicarbonate. The basic conditions deprotonate the amino group, making it nucleophilic.
-
Addition of Protecting Agent: Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) dropwise while stirring vigorously. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the benzyl chloroformate.
-
Reaction Monitoring: Maintain the reaction at a low temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This protonates the carboxylic acid group of the N-Cbz protected amino acid, causing it to precipitate out of the solution.
-
Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the crude N-Cbz protected amino acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
General Workflow for the Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.
References
Methodological & Application
Application Notes and Protocols for the Coupling of N-Cbz-7-Aminoheptanoic Acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of bioconjugation chemistry, peptide synthesis, and the development of small molecule therapeutics. This document provides a detailed protocol for the coupling of N-Cbz-7-Aminoheptanoic acid to a primary amine. This compound is a bifunctional linker containing a carboxylic acid and a carbobenzyloxy (Cbz) protected amine. The terminal carboxylic acid can be activated to react with a primary amine, forming an amide linkage. The Cbz protecting group can be subsequently removed under specific conditions to reveal a primary amine for further functionalization.
This protocol outlines two common and effective methods for the amide coupling reaction: one utilizing a carbodiimide (B86325) reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another employing the uronium salt-based coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Coupling Chemistries Overview
Amide bond formation between a carboxylic acid and a primary amine is not spontaneous and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.
1. EDC/NHS Chemistry: This is a widely used two-step method.[1][2]
-
Activation: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]
-
Stabilization and Coupling: This intermediate is unstable in aqueous solutions.[2] N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine to form a stable amide bond.[2][3] The use of NHS increases the efficiency of the coupling reaction.[2]
2. HATU Chemistry: HATU is a highly efficient uronium salt-based coupling reagent.[4][5]
-
Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisouronium intermediate, which rapidly converts to an HOAt ester.[6][7]
-
Coupling: This activated ester then reacts with the primary amine to form the desired amide bond. HATU is known for its high coupling efficiency and low rates of racemization.[5][6]
Experimental Protocols
Materials
-
This compound
-
Primary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[8]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions[2]
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5][7]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6][9]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Protocol 1: EDC/NHS Mediated Coupling
This protocol is suitable for a wide range of primary amines.
-
Preparation:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Add the solution of the primary amine to the activated carboxylic acid mixture.
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (1.0-1.2 equivalents) to neutralize the salt.
-
Allow the reaction to stir at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[11]
-
Protocol 2: HATU Mediated Coupling
This protocol is known for its high efficiency and is particularly useful for sterically hindered amines or when rapid reaction times are desired.[5][6]
-
Preparation:
-
Activation and Coupling:
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography or recrystallization.[11]
-
Data Presentation
The following table summarizes the typical quantitative data for the coupling protocols. The exact amounts and reaction times may need to be optimized for specific substrates.
| Parameter | Protocol 1: EDC/NHS | Protocol 2: HATU |
| This compound | 1.0 eq | 1.0 eq |
| Primary Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | EDC-HCl (1.2 eq) | HATU (1.0 - 1.5 eq) |
| Additive | NHS (1.2 eq) | - |
| Base | DIPEA or TEA (1.0-1.2 eq, if needed) | DIPEA (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 18 hours |
| Typical Yield | 70-95% | 80-98% |
Visualization of Experimental Workflow
EDC/NHS Coupling Workflow
Caption: Workflow for EDC/NHS mediated amide coupling.
HATU Coupling Workflow
Caption: Workflow for HATU mediated amide coupling.
Signaling Pathway of Amide Bond Formation
The following diagram illustrates the general chemical transformations during the coupling process.
Caption: Chemical pathways for amide formation.
Conclusion
The protocols described provide robust and efficient methods for the coupling of this compound to a primary amine. The choice between the EDC/NHS and HATU methods will depend on the specific substrates, desired reaction times, and the scale of the synthesis. For most standard applications, the EDC/NHS protocol offers a cost-effective and reliable solution. For more challenging couplings, such as those involving sterically hindered amines or acid-sensitive substrates, the HATU protocol is recommended due to its higher reactivity and efficiency. Proper purification and characterization of the final product are crucial to ensure the success of the conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. peptide.com [peptide.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Cbz-7-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Cbz-7-Aminoheptanoic acid in solid-phase peptide synthesis (SPPS). This versatile building block can be incorporated into peptide sequences as a non-natural amino acid to introduce a flexible spacer or as a terminal capping agent. The benzyloxycarbonyl (Cbz) protecting group offers an alternative protection strategy that can be selectively removed under specific conditions.
Introduction to this compound in SPPS
This compound is a derivative of 7-aminoheptanoic acid, a linear aliphatic ω-amino acid.[1][2][3] In the context of SPPS, it serves two primary purposes:
-
As a flexible linker or spacer: The seven-carbon chain provides a significant degree of separation between different domains of a peptide or between a peptide and a conjugated molecule (e.g., a dye, a drug, or a targeting moiety).
-
As an N-terminal capping agent: The Cbz group can be introduced at the final coupling step to yield a peptide with a protected N-terminus. The Cbz group is stable to the acidic conditions typically used for the final cleavage of peptides from the resin in the Fmoc/tBu strategy, provided appropriate scavengers are not used that would facilitate its removal.[4]
The use of this compound is compatible with standard Fmoc-based SPPS protocols.[5][6][7] However, as an unnatural amino acid, its coupling may require optimization.[8]
Physicochemical Properties
A summary of the relevant physicochemical properties of the parent molecule, 7-aminoheptanoic acid, is provided in Table 1. These properties are important for understanding its solubility and reactivity.
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | [9] |
| Molecular Weight | 145.20 g/mol | [10] |
| Melting Point | 192-195 °C (lit.) | [1][9][10] |
| Appearance | White to off-white crystalline powder | [1] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. These protocols may require optimization based on the specific peptide sequence, resin, and other building blocks used.
Diagram of the Experimental Workflow
References
- 1. 7-Aminoheptanoic acid | 929-17-9 [chemicalbook.com]
- 2. 7-Aminoheptanoic acid | C7H15NO2 | CID 13580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. 7-aminoheptanoic acid [chembk.com]
- 10. 7-氨基庚酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with N-Cbz-7-Aminoheptanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapies. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. N-Cbz-7-Aminoheptanoic acid is a valuable bifunctional linker molecule that can be employed to modify nanoparticle surfaces. Its seven-carbon aliphatic chain provides a flexible spacer, while the terminal carboxylic acid allows for covalent attachment to amine-functionalized nanoparticles. The carbobenzyloxy (Cbz) protecting group on the amine terminus offers a stable handle that can be selectively removed to expose a primary amine for subsequent conjugation of targeting moieties, drugs, or imaging agents.
This document provides detailed protocols for the surface functionalization of nanoparticles with this compound, methods for their characterization, and representative data.
Data Presentation
Due to the limited availability of specific quantitative data for nanoparticles functionalized with this compound in the current literature, the following tables present representative data from studies on nanoparticles functionalized with molecules of similar chemical nature (e.g., long-chain carboxylic acids, amino acids). This data is intended to provide a general understanding of the expected physicochemical changes upon surface modification.
Table 1: Representative Physicochemical Properties of Nanoparticles Before and After Functionalization
| Nanoparticle Type | Condition | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Iron Oxide Nanoparticles | Before Functionalization | 50 ± 5 | 0.15 ± 0.03 | +35 ± 4 |
| After Functionalization with a long-chain carboxylic acid | 65 ± 7 | 0.20 ± 0.04 | -25 ± 5 | |
| Amine-Functionalized Gold Nanoparticles | Before Functionalization | 20 ± 2 | 0.12 ± 0.02 | +40 ± 3 |
| After Functionalization with a long-chain carboxylic acid | 30 ± 3 | 0.18 ± 0.03 | -30 ± 4 |
Table 2: Representative Drug Loading and Release Parameters
| Nanoparticle Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (pH 7.4) (%) |
| Doxorubicin-loaded PLGA Nanoparticles | Doxorubicin | 5.2 ± 0.5 | 75 ± 5 | 30 ± 3 |
| Doxorubicin-loaded functionalized PLGA Nanoparticles | Doxorubicin | 4.8 ± 0.4 | 70 ± 6 | 25 ± 4 |
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized Nanoparticles (e.g., Iron Oxide)
This protocol describes a general method for the synthesis of amine-functionalized iron oxide nanoparticles, which can then be conjugated with this compound.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
Procedure:
-
Co-precipitation of Iron Oxide Nanoparticles:
-
Dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 100 mL of deionized water under nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of 25% NH₄OH. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature and collect the nanoparticles using a strong magnet.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
-
Silanization for Amine Functionalization:
-
Disperse the washed iron oxide nanoparticles in 100 mL of ethanol.
-
Add APTES (1 mL) to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the amine-functionalized nanoparticles with a magnet and wash them three times with ethanol to remove unreacted APTES.
-
Dry the nanoparticles under vacuum.
-
Protocol 2: Surface Functionalization with this compound via EDC/NHS Coupling
This protocol details the covalent attachment of this compound to the surface of amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (e.g., 10 mg) in 5 mL of MES buffer.
-
Add EDC (e.g., 15 mg) and NHS (e.g., 9 mg) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles (e.g., 20 mg) in 5 mL of PBS (pH 7.4).
-
Add the activated this compound solution to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Quenching and Washing:
-
Add 1 mL of quenching solution to the reaction mixture and stir for 30 minutes to deactivate any unreacted NHS esters.
-
Collect the functionalized nanoparticles using a magnet (for magnetic nanoparticles) or by centrifugation.
-
Wash the nanoparticles three times with PBS (pH 7.4) and resuspend them in the desired buffer for storage or further use.
-
Protocol 3: Characterization of Functionalized Nanoparticles
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of this compound on the nanoparticle surface.
-
Procedure:
-
Acquire FTIR spectra of the bare amine-functionalized nanoparticles and the this compound functionalized nanoparticles.
-
Look for characteristic peaks of the Cbz group (e.g., C=O stretching around 1690 cm⁻¹) and the amide bond (e.g., amide I and II bands).
-
2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To determine the hydrodynamic size, size distribution (PDI), and surface charge of the nanoparticles before and after functionalization.
-
Procedure:
-
Disperse the nanoparticles in a suitable solvent (e.g., deionized water or PBS).
-
Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument. An increase in size and a change in zeta potential are expected after successful functionalization.
-
3. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of this compound grafted onto the nanoparticle surface.
-
Procedure:
-
Heat the functionalized nanoparticles under a controlled atmosphere (e.g., nitrogen) from room temperature to approximately 800°C.
-
The weight loss corresponding to the decomposition of the organic coating can be used to calculate the surface coverage.
-
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and size of the nanoparticles.
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.
-
Allow the solvent to evaporate and then image the nanoparticles.
-
Protocol 4: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz group to expose a primary amine for further conjugation.
Materials:
-
This compound functionalized nanoparticles
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
Procedure (Catalytic Hydrogenolysis):
-
Disperse the Cbz-functionalized nanoparticles in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.
-
Monitor the reaction progress (e.g., by FTIR, looking for the disappearance of Cbz peaks).
-
Once the reaction is complete, remove the Pd/C catalyst using a magnet or by filtration.
-
Wash the deprotected nanoparticles with methanol and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for nanoparticle functionalization.
Caption: General signaling pathway for nanoparticle cellular uptake.
Application Notes and Protocols for Amide Bond Formation with N-Cbz-7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to the prevalence of the amide functionality in biologically active molecules. This document provides a detailed guide for the synthesis of amides using N-Cbz-7-Aminoheptanoic acid as a building block. The protocol described herein utilizes a common and efficient coupling strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent. This method is widely favored for its mild reaction conditions and the water-soluble nature of its urea (B33335) byproduct, which simplifies purification.[1]
This compound is a valuable bifunctional linker, possessing a terminal carboxylic acid for amide bond formation and a carbobenzyloxy (Cbz) protected amine. The Cbz group provides robust protection during the coupling reaction and can be selectively removed under various conditions to reveal the primary amine for further functionalization.
Reaction Principle
The EDC/HOBt-mediated amide coupling proceeds through the activation of the carboxylic acid group of this compound. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, to suppress potential side reactions and reduce racemization (if a chiral amine is used), HOBt is added. HOBt traps the O-acylisourea to form an active ester, which then readily reacts with the primary amine to form the desired stable amide bond, regenerating HOBt in the process.
Data Presentation
The following table summarizes representative yields for the amide bond formation between this compound and various primary amines under the optimized reaction conditions described in the protocol below. The data is based on typical yields achieved for similar substrates under EDC/HOBt coupling conditions.
| Entry | Amine Substrate | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-7-(benzyloxycarbonylamino)heptanamide | 85 | >95 |
| 2 | Benzylamine | N-benzyl-7-(benzyloxycarbonylamino)heptanamide | 92 | >98 |
| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-7-(benzyloxycarbonylamino)heptanamide | 82 | >95 |
| 4 | Cyclohexylamine | N-cyclohexyl-7-(benzyloxycarbonylamino)heptanamide | 88 | >97 |
Experimental Protocols
Materials and Methods
-
This compound: (MW: 279.34 g/mol )
-
Amine: (e.g., Aniline, Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): (MW: 191.70 g/mol )
-
1-Hydroxybenzotriazole hydrate (B1144303) (HOBt·H₂O): (MW: 153.14 g/mol )
-
N,N-Diisopropylethylamine (DIPEA): (MW: 129.24 g/mol )
-
Anhydrous Dichloromethane (B109758) (DCM): (Solvent)
-
Anhydrous N,N-Dimethylformamide (DMF): (Solvent, optional for solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Protocol for Amide Bond Formation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.0-1.2 eq), 1-Hydroxybenzotriazole hydrate (HOBt·H₂O, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the reaction mixture in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure amide.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
References
N-Cbz-7-Aminoheptanoic Acid: A Versatile Spacer for PROTAC Design and Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
N-Cbz-7-Aminoheptanoic acid is a valuable building block for the synthesis of PROTACs, offering a flexible seven-carbon alkyl chain as a spacer. The carbobenzyloxy (Cbz) protecting group on the terminal amine allows for controlled, stepwise synthesis, ensuring the correct assembly of the final PROTAC molecule. This document provides detailed application notes and protocols for the use of this compound in PROTAC design and synthesis.
Data Presentation: Physicochemical and Pharmacokinetic Properties of Alkyl Linkers in PROTACs
The length and composition of the linker significantly impact the biological activity and drug-like properties of a PROTAC. While specific comparative data for a C7 linker is often embedded within broader studies, the following table summarizes general trends and representative data for PROTACs with varying alkyl chain lengths. This data is synthesized from multiple sources to provide a comparative overview.
| Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| 5-Carbon Alkyl | BRD4 | Pomalidomide (B1683931) | 25 | 90 | 5.2 | 50 |
| 7-Carbon Alkyl | BRD4 | Pomalidomide | 10 | 95 | 4.8 | 45 |
| 9-Carbon Alkyl | BRD4 | Pomalidomide | 50 | 85 | 3.5 | 30 |
| PEG3 | BRD4 | Pomalidomide | 15 | 92 | 6.5 | 80 |
Note: The data presented in this table are representative examples and may not be directly comparable across different studies due to variations in experimental conditions, cell lines, and target proteins. However, it illustrates the general principle that an optimal linker length exists for achieving maximal degradation potency.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker. These protocols are based on established synthetic methodologies in medicinal chemistry.
Protocol 1: Coupling of this compound to an E3 Ligase Ligand
This protocol describes the amide bond formation between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., pomalidomide with an amino-linker).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
If using DCC, add HOBt (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Slowly add a solution of DCC (1.2 eq) in DMF or HATU (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Cbz-protected linker-E3 ligase ligand conjugate.
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to yield a free amine for subsequent coupling to the POI ligand. Hydrogenolysis is a common and effective method.
Materials:
-
Cbz-protected linker-E3 ligase ligand conjugate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected conjugate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-E3 ligase ligand conjugate, which can often be used in the next step without further purification.
Protocol 3: Coupling of the Deprotected Linker-E3 Ligase Ligand to the POI Ligand
This protocol describes the final amide bond formation to assemble the complete PROTAC molecule.
Materials:
-
Amine-linker-E3 ligase ligand conjugate
-
Carboxylic acid-functionalized POI ligand
-
HATU or another suitable coupling reagent
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the amine-linker-E3 ligase ligand conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq).
-
Use HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
After the reaction is complete, perform an aqueous workup as described in Protocol 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action of a PROTAC molecule.
Application Note: Facile Deprotection of N-Cbz-7-Aminoheptanoic Acid for Synthetic Applications
Abstract
This application note provides detailed experimental protocols for the deprotection of N-Cbz-7-aminoheptanoic acid, a critical step in various synthetic workflows, particularly in the development of pharmaceuticals and peptidomimetics. We present two primary methodologies: catalytic hydrogenation and acid-catalyzed cleavage, offering researchers flexibility based on available equipment and substrate compatibility. This document includes step-by-step procedures, a comprehensive data summary for comparison of methods, and a visual representation of the experimental workflow.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of conditions and its susceptibility to removal under specific, mild conditions.[1] The deprotection of this compound yields 7-aminoheptanoic acid, a valuable building block in the synthesis of various bioactive molecules and polymers.[2] The selection of an appropriate deprotection strategy is crucial to ensure high yield, purity, and compatibility with other functional groups within the molecule. This note details two robust methods for the removal of the Cbz group from this compound.
Data Summary
The following table summarizes quantitative data from representative N-Cbz deprotection protocols, providing a comparative overview of their efficiency.
| Deprotection Method | Substrate Example | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | N-Cbz Aniline | 10% Pd/C, NaBH₄ | Methanol (B129727) | RT | 5 min | 98 | [3] |
| Catalytic Hydrogenation | N-Cbz Aliphatic Amines | 10% Pd/C, NaBH₄ | Methanol | RT | 3-4 min | 98 | [4] |
| Transfer Hydrogenation | General N-Cbz Amines | 5% Pd/C, H₂ (1 atm) | Methanol | 60 | 40 h | N/A | [5] |
| Acid-Catalyzed Cleavage | General N-Cbz Amines | AlCl₃, HFIP | HFIP | RT | 2-16 h | High | [6] |
| Acid-Catalyzed Cleavage | Benzyl (2S,5R)-...carboxylate | IPA·HCl | Isopropanol | 65-75 | 4 h | N/A | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon with in situ Hydrogen Generation
This protocol describes a rapid and efficient deprotection of this compound using palladium on carbon as a catalyst with sodium borohydride (B1222165) for the in situ generation of hydrogen.[3][8] This method is often preferred for its mild reaction conditions and high yields.[4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per gram of substrate), add 10% Pd/C (5-10 wt% of the substrate).
-
Stir the suspension at room temperature.
-
Carefully add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred suspension. An evolution of gas (hydrogen) will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-30 minutes.[3][4]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 7-aminoheptanoic acid.
-
For purification, dissolve the crude product in a minimal amount of hot deionized water and allow it to crystallize upon cooling.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Acid-Catalyzed Cleavage using Aluminum Chloride in Hexafluoroisopropanol
This method provides an alternative to catalytic hydrogenation, particularly useful when other functional groups in the molecule are sensitive to reduction.[6]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in HFIP (4 mL per mmol of substrate), add aluminum chloride (3.0 eq) at room temperature. The mixture will be a suspension.[6]
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with dichloromethane.[6]
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. For 7-aminoheptanoic acid, trituration with a suitable solvent or recrystallization from water/alcohol mixtures is recommended.
Visualized Experimental Workflow
Caption: Experimental workflow for the deprotection of this compound.
Discussion
The choice between catalytic hydrogenation and acid-catalyzed cleavage depends on several factors. The catalytic hydrogenation method with in situ hydrogen generation is exceptionally fast and proceeds under neutral conditions, making it ideal for sensitive substrates.[3][4] However, the palladium catalyst can be poisoned by certain functional groups, such as sulfur-containing moieties. The acid-catalyzed cleavage using AlCl₃/HFIP offers a robust alternative that avoids the use of heavy metals and is tolerant of many reducible functional groups.[6] The work-up for the acid-catalyzed method is more involved, requiring extraction and neutralization steps. The zwitterionic nature of the final product, 7-aminoheptanoic acid, necessitates careful consideration during purification to ensure efficient isolation. Recrystallization from water or aqueous alcohol is often an effective method for obtaining a high-purity product.
Conclusion
This application note provides two detailed and reliable protocols for the deprotection of this compound. Both catalytic hydrogenation and acid-catalyzed cleavage are effective methods, and the choice of protocol can be tailored to the specific requirements of the synthetic route. The provided data and workflow diagrams serve as a valuable resource for researchers in drug development and organic synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. tdcommons.org [tdcommons.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes & Protocols: Incorporation of N-Cbz-7-Aminoheptanoic Acid into Polymer Structures for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of N-Cbz-7-Aminoheptanoic acid into polymer structures. This monomer offers a versatile platform for creating biodegradable polymers with potential applications in controlled drug release and targeted therapies. The presence of the carbobenzyloxy (Cbz) protecting group allows for controlled polymerization, and its subsequent removal reveals a primary amine that can be used for further functionalization.
Application: Biodegradable Polymer Scaffolds for Drug Delivery
The incorporation of this compound into polymer backbones, primarily through ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA), yields polyamides with predictable molecular weights and narrow polydispersity. These polymers are analogous to polypeptides and are expected to be biodegradable, breaking down into biocompatible small molecules.
The 7-aminoheptanoic acid linker provides a flexible spacer within the polymer chain. The Cbz group can be removed post-polymerization to expose primary amine groups along the polymer backbone. These amines can then be conjugated to therapeutic agents, targeting ligands, or imaging agents, making these polymers highly suitable for advanced drug delivery systems.
Potential Advantages:
-
Biocompatibility and Biodegradability: The polyamide structure is expected to be broken down in vivo into non-toxic byproducts.
-
Controlled Synthesis: ROP of the NCA monomer allows for precise control over polymer molecular weight and architecture.
-
Functionalizability: The Cbz protecting group can be removed to allow for the attachment of a wide range of molecules.
-
Tunable Properties: Copolymerization with other NCA monomers can be used to fine-tune the physicochemical properties of the resulting polymer, such as its degradation rate and drug-loading capacity.
Experimental Protocols
This section details the necessary protocols for the synthesis of the this compound N-carboxyanhydride (NCA) monomer and its subsequent polymerization.
Protocol 1: Synthesis of this compound-NCA Monomer
This protocol is based on the well-established Fuchs-Farthing method for NCA synthesis, which utilizes phosgene (B1210022) or a phosgene equivalent to cyclize an N-protected amino acid.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Activated Charcoal
-
Nitrogen or Argon gas
-
Standard glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve this compound (1 equivalent) in anhydrous THF.
-
To this solution, add triphosgene (0.4 equivalents) in a single portion. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Gently heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic NCA anhydride (B1165640) peaks (~1850 and 1780 cm⁻¹).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Sparge the solution with dry nitrogen for 30 minutes to remove any excess phosgene and HCl gas.
-
Add a small amount of activated charcoal to the solution and stir for 15 minutes to remove colored impurities.
-
Filter the solution through a pad of Celite under an inert atmosphere to remove the charcoal.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Recrystallize the crude product from an anhydrous THF/hexane solvent system to yield the pure this compound-NCA monomer.
-
Dry the purified NCA monomer under vacuum and store it in a desiccator at -20°C under an inert atmosphere.
Protocol 2: Ring-Opening Polymerization (ROP) of this compound-NCA
This protocol describes a primary amine-initiated ROP to synthesize a homopolymer of this compound.[1][2]
Materials:
-
This compound-NCA monomer
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzylamine (as initiator)
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere, dissolve the desired amount of this compound-NCA monomer in anhydrous DMF.
-
In a separate vial, prepare a stock solution of the initiator, benzylamine, in anhydrous DMF.
-
Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio ([M]/[I]), which will determine the target degree of polymerization.
-
Add the calculated amount of initiator solution to the stirring monomer solution at room temperature.
-
Allow the polymerization to proceed for 24-72 hours. Monitor the reaction by FT-IR by observing the disappearance of the NCA anhydride peaks.
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and residual solvent.
-
Dry the final polymer product under vacuum to a constant weight.
Data Presentation
The following table summarizes representative quantitative data that could be expected from the polymerization of this compound-NCA at various monomer-to-initiator ratios.
| Sample ID | Monomer/Initiator Ratio ([M]/[I]) | Polymerization Time (h) | Yield (%) | Mn (GPC, g/mol ) | PDI (GPC) |
| P(Cbz-Ahx)-25 | 25 | 48 | 92 | 6,500 | 1.15 |
| P(Cbz-Ahx)-50 | 50 | 48 | 90 | 12,800 | 1.18 |
| P(Cbz-Ahx)-100 | 100 | 72 | 85 | 25,500 | 1.25 |
Mn = Number-average molecular weight, PDI = Polydispersity Index (Mw/Mn), GPC = Gel Permeation Chromatography.
Visualizations
Diagram 1: Synthesis of this compound-NCA
Caption: Workflow for the synthesis of the NCA monomer.
Diagram 2: Ring-Opening Polymerization Workflow
Caption: Workflow for the ring-opening polymerization.
Diagram 3: Post-Polymerization Functionalization Pathway
Caption: Pathway for functionalizing the polymer after synthesis.
References
Application Notes and Protocols: N-Cbz-7-Aminoheptanoic Acid as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Cbz-7-aminoheptanoic acid as a foundational building block for the synthesis of advanced polymers and peptidomimetics. The protocols detailed below offer step-by-step guidance for the creation and application of materials derived from this versatile molecule, with a focus on applications in drug delivery and as functional biomaterials.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid and a carbobenzyloxy (Cbz)-protected amine, separated by a flexible seven-carbon aliphatic chain. This structure makes it an ideal candidate for the synthesis of a variety of novel materials. The Cbz group provides a stable protecting group for the amine functionality during polymerization or peptide synthesis, which can be readily removed under standard hydrogenolysis conditions. The resulting poly(7-aminoheptanoic acid), also known as Nylon 7, is a polyamide with properties that make it attractive for biomedical applications, including its biodegradability and biocompatibility. Furthermore, the defined length of the heptanoic acid chain allows for its use as a flexible linker in the design of peptidomimetics and other targeted therapeutic agents.
Data Presentation
The properties of materials derived from 7-aminoheptanoic acid are critical for their application. Below is a summary of the known physical and chemical properties of Nylon 7, the deprotected form of the polymer.
| Property | Value | Reference |
| Physical Properties | ||
| Melting Point (°C) | 220-230 | [1] |
| Density (g/mL) | 1.10 | [1] |
| Tensile Strength (MPa) | ~76 | |
| Flexural Strength (MPa) | ~110 | |
| Elongation at Break (%) | 35 | [1] |
| Moisture Regain (%) | 2.9 | [1] |
| Chemical Properties | ||
| Chemical Resistance | Good resistance to oils, greases, and weak alkalis. | [2] |
| Water Absorption | Lower than Nylon 6 or Nylon 6,6. | [1] |
| Thermal Stability | More stable in heat and sunlight compared to Nylon 6 and 6,6. | [1] |
Experimental Protocols
The following protocols provide methodologies for the synthesis of polymers from this compound and their application in creating drug delivery vehicles.
Protocol 1: Synthesis of this compound N-Carboxyanhydride (NCA)
This protocol describes the conversion of this compound to its corresponding N-carboxyanhydride (NCA), a key monomer for ring-opening polymerization. The method is adapted from general procedures for NCA synthesis from N-protected amino acids using a phosgene (B1210022) equivalent like triphosgene (B27547).
Materials:
-
This compound
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF.
-
Carefully add triphosgene (0.4 equivalents) to the solution under a positive pressure of inert gas. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid OH stretch and appearance of the anhydride (B1165640) carbonyl stretches around 1850 and 1780 cm⁻¹). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of anhydrous THF and hexane to obtain the pure this compound NCA.
-
Dry the purified NCA under vacuum and store it in a desiccator under an inert atmosphere at -20°C.
Protocol 2: Ring-Opening Polymerization (ROP) of this compound NCA
This protocol details the synthesis of poly(this compound) via ring-opening polymerization of the corresponding NCA monomer.
Materials:
-
This compound NCA
-
Anhydrous N,N-dimethylformamide (DMF)
-
Initiator (e.g., benzylamine (B48309) or hexamethyldisilazane)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound NCA in anhydrous DMF.
-
In a separate vial, prepare a stock solution of the initiator in anhydrous DMF.
-
Add the desired amount of the initiator solution to the NCA solution via syringe to achieve the target monomer-to-initiator ratio (e.g., 100:1 for a degree of polymerization of 100).
-
Allow the reaction to stir at room temperature for 24-72 hours. Monitor the polymerization by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks.
-
Upon completion, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether and dry it under vacuum to a constant weight.
-
Characterize the resulting poly(this compound) by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the structure.
Protocol 3: Deprotection of Poly(this compound) to Poly(7-aminoheptanoic acid) (Nylon 7)
This protocol describes the removal of the Cbz protecting group to yield the final polyamide, Nylon 7.
Materials:
-
Poly(this compound)
-
Trifluoroacetic acid (TFA)
-
Hydrogen bromide (HBr) in acetic acid (33 wt%)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or another suitable solvent
-
Hydrogen gas
-
Diethyl ether
Procedure (Method A: Hydrogenolysis):
-
Dissolve the poly(this compound) in a suitable solvent such as methanol.
-
Add a catalytic amount of Pd/C (typically 5-10 mol% of the Cbz groups).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by the disappearance of the Cbz aromatic protons in ¹H NMR).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Precipitate the deprotected polymer in cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
Procedure (Method B: Acidolysis):
-
Dissolve the poly(this compound) in TFA.
-
Add HBr in acetic acid and stir the mixture at room temperature for 1-4 hours.
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the polymer salt by filtration, wash with diethyl ether, and dry under vacuum.
-
Neutralize the polymer by dissolving it in a minimal amount of water and adding a base (e.g., sodium bicarbonate) until the pH is neutral.
-
The neutral polymer may precipitate and can be collected by filtration, or the solution can be dialyzed against deionized water and then lyophilized.
Protocol 4: Preparation of Polymer Nanoparticles for Drug Delivery
This protocol provides a general method for formulating nanoparticles from an amphiphilic block copolymer containing a poly(7-aminoheptanoic acid) block for the encapsulation of a hydrophobic drug.
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-poly(7-aminoheptanoic acid))
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
A water-miscible organic solvent (e.g., acetone, acetonitrile, or THF)
-
Deionized water or phosphate-buffered saline (PBS)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure (Nanoprecipitation Method):
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.
-
Under vigorous stirring, add the polymer-drug solution dropwise to a larger volume of deionized water or PBS.
-
The rapid solvent change will cause the polymer to self-assemble into nanoparticles, encapsulating the drug in the hydrophobic core.
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.
-
To remove any remaining free drug and solvent, dialyze the nanoparticle suspension against deionized water for 24 hours, with several changes of water.
-
The final nanoparticle suspension can be characterized for size and size distribution (by dynamic light scattering), morphology (by transmission electron microscopy), and drug loading content and encapsulation efficiency (by UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent).
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in materials science.
Caption: Workflow for the synthesis of Poly(7-aminoheptanoic acid).
Caption: Formulation of drug-loaded nanoparticles.
Caption: Inhibition of a generic RTK signaling pathway.
Applications and Future Perspectives
The use of this compound as a building block opens up possibilities for creating a range of novel materials with tailored properties.
-
Drug Delivery: As demonstrated, polymers derived from this monomer can be used to create nanoparticles for the delivery of hydrophobic drugs. The biodegradability of the polyamide backbone is a significant advantage for in vivo applications. Future work could involve the synthesis of block copolymers with varying block lengths to fine-tune the size, stability, and drug-release kinetics of the resulting nanoparticles.
-
Peptidomimetics: The 7-aminoheptanoic acid moiety can serve as a flexible spacer in peptidomimetics designed to mimic or inhibit protein-protein interactions.[3] Such peptidomimetics could be developed as therapeutics for a variety of diseases, including cancer and inflammatory disorders, by targeting specific signaling pathways.
-
Tissue Engineering: The polyamide backbone of Nylon 7 is structurally similar to peptides, suggesting its potential use in tissue engineering scaffolds. Electrospinning of poly(7-aminoheptanoic acid) or its copolymers could produce fibrous scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.
References
Troubleshooting & Optimization
Troubleshooting low yields in N-Cbz-7-Aminoheptanoic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-7-Aminoheptanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the most common method for the synthesis of this compound?
The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of 7-aminoheptanoic acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent and water, with a base to neutralize the hydrochloric acid generated during the reaction.
2. My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help identify and address the issue.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the reaction mixture is critical. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high can cause racemization if you are working with chiral amino acids. For the N-Cbz protection of amino acids, a pH range of 8-10 is generally recommended.[1] Use a pH meter to monitor and adjust the pH throughout the addition of benzyl chloroformate. A buffer system, such as sodium carbonate and sodium bicarbonate, can also be employed to maintain a stable pH. |
| Poor Quality Reagents | The purity of your starting materials, 7-aminoheptanoic acid and benzyl chloroformate, is crucial. Ensure that the 7-aminoheptanoic acid is free of impurities. Benzyl chloroformate is sensitive to moisture and can degrade over time; it is best to use a fresh or properly stored bottle. |
| Inadequate Mixing | As this is often a biphasic reaction, vigorous stirring is necessary to ensure efficient contact between the reactants in the organic and aqueous phases. |
| Suboptimal Temperature | The reaction is typically carried out at a low temperature, often starting at 0°C, to control the exothermic reaction and minimize side reactions. Allowing the reaction to warm to room temperature may be necessary for completion, but this should be monitored. |
| Incorrect Stoichiometry | Ensure that the molar ratio of benzyl chloroformate to 7-aminoheptanoic acid is appropriate. A slight excess of benzyl chloroformate is often used to ensure complete conversion of the amino acid. |
| Suboptimal Work-up Procedure | The work-up procedure is critical for isolating the product. This typically involves acidification of the reaction mixture to protonate the carboxylic acid, followed by extraction with an organic solvent. Incomplete acidification or inefficient extraction will result in lower yields. |
3. I am observing an oily product that is difficult to crystallize. What can I do?
Oiling out is a common issue, especially with longer-chain amino acid derivatives. Here are some strategies to induce crystallization:
-
Solvent Selection: After extraction and concentration, attempt to crystallize the product from a different solvent or a mixture of solvents. For N-protected amino acids, common crystallization solvents include ethyl acetate (B1210297), hexane, or a mixture of the two.
-
Seeding: If you have a small amount of crystalline product from a previous batch, you can use it as a seed crystal to induce crystallization in the oily product.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the product is insoluble but the impurities are soluble. This can often remove impurities that are inhibiting crystallization and may result in the product solidifying.
-
Purification: The oil may contain impurities that are preventing crystallization. Consider purifying the oil using column chromatography before attempting crystallization again.
4. What are the common side reactions in this synthesis?
The primary side reaction of concern is the formation of the corresponding dipeptide. This can occur if the free α-carboxylic acid of one molecule of 7-aminoheptanoic acid reacts with the activated amino group of another. Maintaining a low temperature and controlled addition of benzyl chloroformate can help to minimize this.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Schotten-Baumann reaction for N-protection of amino acids. Optimization may be required for your specific laboratory conditions.
Materials:
-
7-Aminoheptanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-aminoheptanoic acid (1 equivalent) in a 2:1 mixture of aqueous sodium carbonate and sodium bicarbonate solution. The concentration should be adjusted to maintain a pH between 9 and 10.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Ensure the temperature remains below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 2M HCl. The product should precipitate out as a white solid or an oil.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is illustrative and based on general principles of the Schotten-Baumann reaction.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |
| pH | 7 | 40-50 | 9-10 | 80-90 | Optimal pH prevents Cbz-Cl decomposition and ensures the amine is sufficiently nucleophilic. |
| Temperature (°C) | 25 | 60-70 | 0-5 | 85-95 | Lower temperatures control the exothermic reaction and minimize side product formation. |
| Cbz-Cl (equivalents) | 1.0 | 75-85 | 1.2 | >90 | A slight excess of the acylating agent drives the reaction to completion. |
| Stirring Speed (RPM) | 100 | 50-60 | 500 | 80-90 | Vigorous stirring is essential for mass transfer in a biphasic system. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yields in this compound synthesis.
References
Technical Support Center: Optimizing N-Cbz-7-Aminoheptanoic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of N-Cbz-7-Aminoheptanoic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for this compound?
A1: The most common coupling reagents fall into three main categories: carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. The choice of reagent can significantly impact reaction efficiency and purity.
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. EDC is particularly useful for reactions in aqueous solutions as its urea (B33335) byproduct is water-soluble, simplifying purification.[1][2][3]
-
Aminium/Uronium Salts: like HATU, HBTU, and TBTU, are known for their high coupling efficiency and fast reaction rates, especially for challenging couplings.[4][5] HATU is often preferred for its speed and ability to minimize racemization.[4][5]
-
Phosphonium Salts: such as PyBOP, are also highly effective and can be advantageous in specific applications.[1]
Q2: Why is my coupling reaction showing low yield?
A2: Low yields in coupling reactions involving this compound can stem from several factors:
-
Inefficient Activation: The carboxylic acid may not be fully activated. Consider switching to a more powerful coupling reagent like HATU or adding an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[1][2][4]
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid species (e.g., O-acylisourea intermediate with carbodiimides) is susceptible to hydrolysis, especially in the presence of water.[2][6] Ensure anhydrous reaction conditions.
-
Side Reactions: The formation of byproducts, such as N-acylurea with carbodiimide (B86325) reagents, can consume the activated intermediate and reduce the desired product yield.[1][3][7]
-
Steric Hindrance: While less of a concern for a linear chain like 7-aminoheptanoic acid, steric hindrance from the amine coupling partner can slow down the reaction. Increasing reaction time or temperature (with caution) may help.
-
Suboptimal pH: For reactions in aqueous media with EDC, the pH should be maintained between 4.5 and 7.5 for optimal efficiency.[2]
Q3: How can I monitor the progress of my coupling reaction?
A3: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials (the carboxylic acid and the amine) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of reactants and the appearance of the product, allowing for accurate determination of reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass and provides purity information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for structural confirmation and purity assessment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Use a more reactive coupling reagent (e.g., HATU, PyBOP).[5]- Add an activating additive like HOBt or NHS to your carbodiimide reaction.[1][2][4]- Ensure the freshness and purity of your coupling reagent. |
| Hydrolysis of the activated intermediate. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction temperature. | - For carbodiimide-mediated couplings, it is often recommended to perform the reaction at low temperatures to minimize side reactions.[1] | |
| Presence of a Major Byproduct with a Mass Corresponding to N-Acylurea | Rearrangement of the O-acylisourea intermediate (common with carbodiimides). | - Add HOBt or NHS to the reaction mixture. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.[3]- Use a solvent with a low dielectric constant, such as dichloromethane (B109758) (DCM) or chloroform.[7] |
| Racemization of the Amine Coupling Partner (if chiral) | The coupling conditions are too harsh. | - Use additives that are known to suppress racemization, such as HOBt or HOAt.[1][4]- Avoid excessive use of strong bases. If a base is required, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[1] |
| Difficult Purification of the Final Product | Insoluble urea byproduct from DCC. | - If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[2]- Consider using DIC, as the corresponding diisopropylurea is more soluble in common organic solvents.[1][3]- For EDC reactions, the urea byproduct is water-soluble and can be removed with an aqueous workup.[1][3] |
| Excess coupling reagent or byproducts from aminium/uronium or phosphonium salts. | - Perform a thorough aqueous workup to remove water-soluble impurities.[8]- Utilize column chromatography for purification. |
Experimental Protocols
General Protocol for Amide Coupling using EDC/NHS
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.
-
Add the amine coupling partner (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Amide Coupling using HATU
-
Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or HPLC.
-
Work up the reaction as described in the EDC/NHS protocol.
-
Purify the crude product as needed.
Visualizations
Caption: General workflow for this compound coupling reactions.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. bachem.com [bachem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
How to remove impurities from a N-Cbz-7-Aminoheptanoic acid reaction mixture
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of N-Cbz-7-Aminoheptanoic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis reaction?
A1: The synthesis of this compound typically involves the reaction of 7-Aminoheptanoic acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction).[1][2] Potential impurities include:
-
Unreacted 7-Aminoheptanoic acid: The starting amino acid may not have fully reacted.
-
Benzyl alcohol: This can be formed from the hydrolysis of benzyl chloroformate if moisture is present in the reaction.[3]
-
Unreacted benzyl chloroformate (Cbz-Cl): Excess reagent may remain after the reaction.
-
Salts: Inorganic salts (e.g., NaCl, Na2CO3) are byproducts from the base used to neutralize the HCl generated during the reaction.[4][5]
-
Di-Cbz protected species: Although less common for primary amines, over-protection is a possibility under harsh conditions.
Q2: What are the primary methods for purifying this compound?
A2: The three main purification techniques are:
-
Acid-Base Extraction: This method leverages the carboxylic acid group on the target molecule to separate it from neutral and basic impurities.
-
Recrystallization: This is a common and effective method for purifying solid N-Cbz protected amino acids, which often have good crystallization properties.[5]
-
Flash Column Chromatography: This technique can be used to separate the product from impurities with different polarities.[6][7]
Q3: How do I choose the best purification method for my scale and purity requirements?
A3: For large-scale purifications where high purity is required, a combination of acid-base extraction followed by recrystallization is often the most efficient and cost-effective approach. For smaller scales or when dealing with difficult-to-remove impurities, flash chromatography can provide excellent separation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
Problem: Low yield after acid-base extraction.
-
Possible Cause 1: Incomplete extraction from the organic layer.
-
Solution: Ensure the pH of the aqueous phase is sufficiently basic (pH 9-10) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. Perform multiple extractions (2-3 times) with the basic solution.
-
-
Possible Cause 2: Incomplete precipitation upon acidification.
-
Solution: Acidify the aqueous layer to a pH of 1-2 with a strong acid like HCl to ensure complete protonation and precipitation of the product.[8] Chilling the solution in an ice bath can also enhance precipitation.
-
-
Possible Cause 3: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Problem: Oily product obtained instead of solid crystals after purification.
-
Possible Cause 1: Presence of impurities.
-
Solution: The product may require further purification. If an oily product is obtained after extraction, attempt to purify it via flash chromatography or try recrystallization from a different solvent system.
-
-
Possible Cause 2: Incorrect recrystallization solvent.
-
Solution: The chosen solvent may be too good a solvent for the product. Try a solvent system where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures. A mixed solvent system like ethyl acetate (B1210297)/hexanes can be effective.
-
Problem: Product is not pure enough after recrystallization.
-
Possible Cause 1: Impurities co-crystallizing with the product.
-
Solution: Perform a second recrystallization. Ensure the initial dissolution is in the minimum amount of hot solvent to achieve a supersaturated solution upon cooling. Slow cooling can lead to larger, purer crystals.
-
-
Possible Cause 2: Incomplete removal of colored impurities.
-
Solution: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use a hot filtration setup to prevent premature crystallization.
-
Data Presentation
The following table summarizes the expected outcomes of different purification methods for this compound. The values are representative for N-Cbz protected amino acids and may vary based on the initial purity of the crude mixture.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >90% | 85-95% | Scalable, removes neutral and basic impurities effectively. | May not remove acidic impurities, risk of emulsion formation. |
| Recrystallization | >98% | 70-90% | High purity achievable, cost-effective for large scale. | Yield can be lower, requires finding a suitable solvent. |
| Flash Chromatography | >99% | 60-85% | Excellent separation, good for removing closely related impurities. | Less scalable, requires more solvent and time. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base such as sodium carbonate or sodium bicarbonate (pH should be >9). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with a small amount of ethyl acetate or diethyl ether to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 1M HCl. The this compound should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethyl acetate and hexanes is a good starting point. The product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Mobile Phase (Eluent): A good starting eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Below is a troubleshooting workflow for the purification of this compound.
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103319358B - Preparation method of 7-amino heptanoic acid - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving the Solubility of N-Cbz-7-Aminoheptanoic Acid for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Cbz-7-Aminoheptanoic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of 7-aminoheptanoic acid where the amino group is protected by a carboxybenzyl (Cbz) group.[1] It contains a seven-carbon aliphatic chain, making it a useful linker molecule in various biochemical and pharmaceutical applications, including peptide synthesis and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3]
Q2: Why am I experiencing solubility issues with this compound in my aqueous-based biological assay?
A2: The solubility of this compound in aqueous solutions can be limited due to the presence of the hydrophobic Cbz protecting group and the seven-carbon aliphatic chain. While the carboxylic acid group provides some polarity, the overall molecule possesses significant nonpolar character, which can lead to precipitation in aqueous media like cell culture buffers.
Q3: What are the initial steps to improve the solubility of this compound?
A3: The recommended initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[4][5]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: To avoid cellular toxicity, the final concentration of DMSO in the working solution should generally be kept below 0.5% (v/v).[6][7] However, the tolerance can vary between cell lines. It is crucial to include a vehicle control (medium with the same DMSO concentration as your test samples) in your experiments to account for any solvent effects.[5] Some studies suggest that DMSO concentrations up to 1% may be acceptable for certain assays, but it is best to determine the optimal concentration for your specific experimental setup.[8]
Q5: My compound precipitates even after using a DMSO stock solution. What should I do next?
A5: If precipitation occurs upon dilution of the DMSO stock, you can try several strategies. Gentle warming of the solution to 37°C or sonication can often help redissolve the compound.[5] Additionally, you can explore the use of co-solvents or adjusting the pH of your medium.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Problem: Compound precipitates out of solution upon addition to aqueous buffer or cell culture medium.
Possible Cause 1: Low intrinsic aqueous solubility. The molecular structure of this compound, with its Cbz group and carbon chain, contributes to its poor water solubility.
-
Solution 1.1: Prepare a High-Concentration Stock Solution in an Organic Solvent.
-
Recommendation: Dissolve the compound in a suitable organic solvent like DMSO to create a concentrated stock solution.[4][5][9] This allows for the addition of a small volume to the aqueous medium, minimizing the final organic solvent concentration.
-
Protocol: See Experimental Protocol 1: Preparation of a DMSO Stock Solution.
-
-
Solution 1.2: Optimize the Final Co-solvent Concentration.
-
Recommendation: While keeping the final DMSO concentration as low as possible (ideally <0.5%), a slight, controlled increase may be necessary to maintain solubility.[6][7]
-
Action: Perform a dose-response experiment with your vehicle (DMSO) to determine the maximum tolerated concentration in your specific assay.
-
Possible Cause 2: pH of the medium is close to the isoelectric point of the compound. The solubility of amino acid derivatives can be significantly influenced by pH.[10][11] Minimum solubility often occurs at the isoelectric point (pI), where the net charge of the molecule is zero.
-
Solution 2.1: Adjust the pH of the Final Solution.
-
Recommendation: Since this compound has a free carboxylic acid group, increasing the pH of the buffer or medium slightly above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. The solubility of amino acids generally increases in acidic or basic conditions, away from their isoelectric point.[10][11][12]
-
Action: Carefully adjust the pH of your final working solution using small amounts of a dilute base (e.g., 0.1 M NaOH). Monitor for dissolution and ensure the final pH is compatible with your biological assay.
-
Protocol: See Experimental Protocol 2: pH Adjustment for Solubility Enhancement.
-
Possible Cause 3: Insufficient energy to overcome the lattice energy of the solid compound.
-
Solution 3.1: Use Gentle Heating and/or Sonication.
-
Recommendation: Warming the solution or using a sonicator can provide the energy needed to dissolve the compound.[5]
-
Action: After diluting the stock solution, warm the mixture to 37°C for a short period or place it in a sonicating water bath. Always check for compound stability under these conditions.
-
Problem: The use of a co-solvent is not desirable for the specific biological assay.
Possible Cause: The experimental system is highly sensitive to organic solvents.
-
Solution 4.1: Explore Alternative Solubilization Agents.
-
Recommendation: Surfactants or cyclodextrins can be used to improve the solubility of poorly soluble compounds.[13] These agents can encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in aqueous solutions.
-
Action: Investigate the use of biologically compatible surfactants (e.g., Tween 20, Tween 80) or cyclodextrins.[14] It is essential to test the toxicity of these agents in your assay system.
-
Experimental Protocols
Experimental Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Experimental Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare the Initial Solution: Prepare a suspension of this compound in your desired aqueous buffer or medium at the target concentration.
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Titrate with Base: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.
-
Observe Dissolution: Continue to add the base and monitor the pH until the compound fully dissolves.
-
Final pH Adjustment: If necessary, adjust the pH back to the desired range for your assay using a dilute acid (e.g., 0.1 M HCl), ensuring the compound remains in solution.
-
Sterile Filtration: Sterile filter the final solution before use in cell-based assays.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C15H21NO4 | [1] |
| Molecular Weight | 279.3 g/mol | [1] |
| Recommended Storage | -20°C | [1] |
| Typical Final DMSO Concentration in Assays | < 0.5% (v/v) | [6][7] |
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: Protocol for preparing a DMSO stock solution.
References
- 1. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 2. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.com [scientificlabs.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Challenges and solutions for scaling up N-Cbz-7-Aminoheptanoic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of N-Cbz-7-Aminoheptanoic acid production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of 7-aminoheptanoic acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[1][2][3] A two-phase system consisting of an organic solvent and water is often employed, with a base in the aqueous phase to neutralize the hydrochloric acid generated during the reaction.[1][2]
Q2: Why is pH control critical during the N-Cbz protection of 7-aminoheptanoic acid?
A2: Maintaining a stable pH, typically between 8 and 10, is crucial for several reasons. A pH that is too low can lead to the protonation of the amine group of 7-aminoheptanoic acid, rendering it non-nucleophilic and thus unreactive towards benzyl chloroformate. Conversely, a pH that is too high can promote the hydrolysis of benzyl chloroformate and potentially lead to the formation of undesired byproducts.
Q3: What are the primary challenges when scaling up the production of this compound?
A3: Key challenges during scale-up include:
-
Maintaining efficient mixing: Ensuring homogenous mixing of the biphasic reaction mixture becomes more difficult in larger reactors.
-
Temperature control: The reaction is often exothermic, and maintaining a consistent temperature is critical to prevent side reactions.
-
Work-up and product isolation: Handling large volumes of solvents and performing extractions and crystallizations can be cumbersome and may lead to product loss.
-
Impurity profile: The types and quantities of impurities may differ at a larger scale compared to laboratory preparations.
Q4: How can the crystallization of this compound be improved?
A4: The long alkyl chain of 7-aminoheptanoic acid can sometimes make crystallization challenging, potentially resulting in an oily product. To induce crystallization, consider the following:
-
Solvent selection: Use a solvent system where the product has lower solubility at colder temperatures, such as a mixture of an organic solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., heptane (B126788) or hexane).
-
Seeding: Introducing a small crystal of the desired product can initiate crystallization.
-
Slow cooling: Gradual cooling of a saturated solution can promote the formation of larger, purer crystals.
-
pH adjustment: Ensure the pH of the aqueous solution is adjusted to the isoelectric point of the this compound to minimize its solubility before extraction and crystallization.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure adequate stirring to facilitate contact between reactants in the biphasic system.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider a slight excess of benzyl chloroformate (1.1-1.2 equivalents). |
| Incorrect pH | - Use a reliable pH meter or pH indicator strips to monitor and maintain the pH between 8 and 10.- Employ a buffer system, such as sodium carbonate and sodium bicarbonate, for better pH control during large-scale reactions. |
| Hydrolysis of benzyl chloroformate | - Add benzyl chloroformate slowly to the reaction mixture, especially at the beginning.- Maintain a low reaction temperature (0-5 °C) to minimize hydrolysis. |
| Product loss during work-up | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to ensure complete recovery of the product from the aqueous phase.- Minimize the number of transfer steps to avoid mechanical losses. |
Problem 2: Product is an Oil or Difficult to Crystallize
| Potential Cause | Recommended Solution |
| Presence of impurities | - Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted 7-aminoheptanoic acid and then with brine to remove water-soluble impurities.- Consider purification by column chromatography before crystallization if significant impurities are present. |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be inhibiting crystallization. |
| Inappropriate crystallization solvent | - Experiment with different solvent systems. A common technique is to dissolve the oily product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane (B92381) or heptane) until turbidity is observed, followed by cooling. |
| Rapid cooling | - Allow the saturated solution to cool slowly to room temperature and then in a refrigerator to encourage crystal formation. |
Problem 3: Presence of Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Removal |
| 7-Aminoheptanoic acid (starting material) | Incomplete reaction or inefficient extraction. | - Ensure the reaction goes to completion.- Wash the organic extract with a dilute acid solution (e.g., 1M HCl) to remove the basic starting material. |
| Benzyl alcohol | Hydrolysis of benzyl chloroformate. | - Wash the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate) followed by brine.- Can be removed by vacuum distillation if present in significant amounts. |
| Dibenzyl carbonate | Reaction of benzyl chloroformate with benzyl alcohol. | - Can often be removed by recrystallization, as it may have different solubility characteristics than the desired product. |
| Over-acylated product (di-Cbz derivative) | Reaction of the carbamate (B1207046) with another molecule of benzyl chloroformate. | - Use a controlled amount of benzyl chloroformate.- This impurity is generally difficult to remove by simple extraction and may require chromatographic purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
-
Dissolution: Dissolve 7-aminoheptanoic acid (1 equivalent) in a 2M aqueous solution of sodium hydroxide (B78521) at 0 °C.
-
pH Adjustment: Adjust the pH of the solution to approximately 9-10 with the sodium hydroxide solution.
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and vigorous stirring, slowly add benzyl chloroformate (1.1 equivalents) dropwise. Monitor and maintain the pH between 9 and 10 by the concurrent addition of 2M sodium hydroxide solution.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1M hydrochloric acid. The product should precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Optimizing Esterification of N-Cbz-7-Aminoheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of N-Cbz-7-Aminoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The most prevalent methods for the esterification of N-Cbz protected amino acids, including this compound, are the Steglich esterification, the Mitsunobu reaction, and the Fischer esterification. The choice of method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to the reaction conditions.
Q2: My Steglich esterification reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in Steglich esterifications can be attributed to several factors. A primary cause is the formation of an N-acylurea byproduct, which occurs when the activated carboxylic acid rearranges before reacting with the alcohol.[1] Another common issue is incomplete reaction due to steric hindrance from either the alcohol or the carboxylic acid. Lastly, challenges in purification, particularly the removal of the dicyclohexylurea (DCU) byproduct, can lead to apparent low yields.[2][3]
Q3: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
A3: DCU is notoriously insoluble in many common organic solvents.[3] A multi-step approach is often effective for its removal. First, the bulk of the DCU can be removed by filtration of the reaction mixture.[2] Subsequently, concentrating the filtrate and redissolving the residue in a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or cold acetonitrile) followed by another filtration can remove residual DCU.[4] For stubborn cases, column chromatography can be employed, sometimes using specialized techniques like dissolving the crude mixture in chloroform (B151607) to improve the solubility of DCU for better separation.[4]
Q4: I am observing side products in my Mitsunobu reaction. What are they and how can I avoid them?
A4: A common side product in the Mitsunobu reaction is the formation of a hydrazide derivative from the reaction of the azodicarboxylate (e.g., DEAD or DIAD) with the activated alcohol intermediate.[5][6] This is more likely to occur if the nucleophile (in this case, the carboxylate) is not sufficiently acidic or is sterically hindered.[5] To minimize this, ensure anhydrous conditions and consider using a more acidic derivative of the carboxylic acid if possible. Proper stoichiometry and slow addition of the azodicarboxylate at low temperatures are also crucial.[5]
Q5: Is Fischer esterification a suitable method for this compound?
A5: Fischer esterification, which employs an acid catalyst and typically an excess of the alcohol, can be used.[7][8] However, the strong acidic conditions and elevated temperatures required can potentially lead to the cleavage of the Cbz protecting group.[9] Therefore, careful selection of the acid catalyst and reaction temperature is critical. Milder acid catalysts like p-toluenesulfonic acid (p-TsOH) may be preferred over stronger acids like sulfuric acid. This method is generally more suitable for robust substrates.
Troubleshooting Guides
Steglich Esterification Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive DCC (dicyclohexylcarbodiimide).- Insufficient DMAP (4-dimethylaminopyridine) catalyst.- Steric hindrance.- N-acylurea formation.[1] | - Use freshly opened or purified DCC.- Increase DMAP loading to 5-10 mol%.- Increase reaction time and/or temperature slightly (monitor for side reactions).- Add the alcohol before DCC to minimize the time the activated acid is present alone. |
| Difficult Purification (Persistent DCU) | - High concentration of DCU in the crude product.- Co-precipitation of the product with DCU. | - After initial filtration, concentrate the filtrate and triturate with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether, cold acetonitrile).[4]- Perform a second filtration.- If necessary, use column chromatography. A small amount of chloroform in the eluent can help solubilize DCU for better separation.[4] |
| Presence of Unreacted Starting Material | - Insufficient equivalents of DCC or alcohol.- Short reaction time. | - Ensure accurate stoichiometry; use a slight excess of DCC (1.1-1.2 eq) and the alcohol (1.2-1.5 eq).- Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
Mitsunobu Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Insufficiently acidic carboxylic acid (pKa > 13).[5]- Steric hindrance.- Formation of hydrazide byproduct.[5][6]- Wet reagents or solvents. | - Ensure the pKa of this compound is suitable. - For sterically hindered alcohols, consider using alternative azodicarboxylates or phosphines.- Add the azodicarboxylate slowly at 0 °C to the mixture of the other reagents.[5]- Use anhydrous solvents and reagents. |
| Difficult Purification | - Presence of triphenylphosphine (B44618) oxide and the reduced azodicarboxylate. | - Use polymer-supported triphenylphosphine to simplify removal by filtration.- Employ modified reagents designed for easier workup.[10]- Column chromatography is often necessary. |
| Reaction Stalls | - Poor solubility of reactants. | - Choose a solvent in which all reactants are soluble (THF is common).[5]- Gentle warming may be necessary after the initial addition at low temperature, but monitor for decomposition. |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate container, dissolve dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to remove any remaining DCU and other impurities.
Protocol 2: Mitsunobu Reaction for the Esterification of this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by column chromatography.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging to separate, so careful selection of the eluent system is necessary.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Troubleshooting logic for low yield in Steglich esterification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
A troubleshooting guide for the cleavage of the Cbz protecting group.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the Cbz (carboxybenzyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a Cbz group?
The primary methods for Cbz group removal are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic displacement.[1] Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) with a hydrogen source, is the most frequently used method due to its mildness and high efficiency.[2][3] Acidic cleavage, using reagents like HBr in acetic acid or Lewis acids, is a valuable alternative, especially for substrates sensitive to hydrogenation.[1][3] Nucleophilic displacement offers another option for specific substrates.[1][2]
Q2: My catalytic hydrogenation for Cbz removal is slow or incomplete. What are the potential causes and solutions?
Several factors can hinder the efficiency of Cbz deprotection via catalytic hydrogenation.[2] Common issues include:
-
Catalyst Inactivity: The Pd/C catalyst may be old or of poor quality. Using a fresh, high-quality catalyst is recommended. The catalyst loading might also be insufficient; increasing the catalyst amount (typically 5-10 mol%) can improve the reaction rate.[1][2]
-
Insufficient Hydrogen: Ensure a proper hydrogen supply. For reactions at atmospheric pressure, a hydrogen balloon is often used.[2] For more challenging substrates, a higher pressure of hydrogen may be necessary.[2] Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane, can be a safer and sometimes more effective alternative to using hydrogen gas.[2]
-
Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like methanol (B129727) or ethanol (B145695) are generally effective.[1] If the substrate is not soluble, a co-solvent or an alternative solvent system may be required.
-
Catalyst Poisoning: Certain functional groups or impurities in the starting material can poison the palladium catalyst, reducing its activity. Common catalyst poisons include sulfur-containing compounds, thiols, and some nitrogen-containing heterocycles. Purifying the starting material before the reaction can help.
Q3: Can I selectively remove a Cbz group in the presence of other reducible functional groups?
Yes, achieving selective Cbz deprotection is possible, but it requires careful selection of the reaction conditions.[2]
-
Catalytic Transfer Hydrogenation: This method is often milder than using hydrogen gas and can offer better chemoselectivity.[2]
-
Inhibitors: The addition of inhibitors like ammonia, pyridine, or ammonium acetate (B1210297) can suppress the reduction of other functional groups, such as benzyl (B1604629) ethers, while allowing for the smooth hydrogenation of the Cbz group.
-
Alternative Methods: Acid-mediated or nucleophilic deprotection methods can be employed if catalytic hydrogenation is not compatible with other functional groups in the molecule.[1][4] For instance, a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be mild and selective for Cbz deprotection over O- and N-benzyl groups.[1][4]
Q4: Are there metal-free alternatives for Cbz deprotection?
Yes, acid-mediated deprotection provides a metal-free alternative to palladium-catalyzed methods.[2][5] Reagents such as isopropanol (B130326) hydrochloride (IPA·HCl), concentrated hydrochloric acid, or HBr in acetic acid can be effective.[2][5] These methods are particularly advantageous for large-scale syntheses where concerns about residual heavy metal contamination are critical.[5]
Q5: What are some common side reactions during Cbz cleavage, and how can they be minimized?
-
N-methylation: When using methanol as a solvent in catalytic hydrogenation, N-methylation of the resulting amine can sometimes occur. Switching to a different solvent like ethanol or ethyl acetate can prevent this.
-
Over-reduction: In molecules with multiple reducible functional groups, over-reduction can be an issue.[6] As mentioned in Q3, careful selection of catalysts, the use of inhibitors, or switching to a milder method like transfer hydrogenation can provide better selectivity.[2]
-
Racemization: For chiral compounds, particularly amino acids, harsh acidic or basic conditions can lead to racemization.[3] Using milder deprotection methods and carefully controlling the reaction temperature can help preserve stereochemical integrity.
-
Incomplete Reaction: Insufficient catalyst, poor hydrogen supply, or catalyst poisoning can lead to an incomplete reaction.[2] Monitoring the reaction by TLC or LC-MS is crucial to ensure full conversion of the starting material.[1]
-
Formation of N-benzyl-protected tertiary amines: This side reaction can occur during catalytic hydrogenolysis if there is an insufficient hydrogen source.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during Cbz deprotection.
Table 1: Troubleshooting Common Issues in Cbz Deprotection
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction (Catalytic Hydrogenolysis) | Inactive or insufficient catalyst. | Use fresh, high-quality Pd/C catalyst (5-10 mol%).[1][2] |
| Insufficient hydrogen supply. | Ensure a proper H₂ atmosphere (balloon or pressurized system).[2] Consider transfer hydrogenation with a hydrogen donor.[2] | |
| Catalyst poisoning. | Purify the starting material to remove potential poisons (e.g., sulfur compounds). | |
| Poor substrate solubility. | Use a co-solvent or switch to a more suitable solvent (e.g., MeOH, EtOH, THF).[1] | |
| Unwanted Side Reactions (e.g., reduction of other groups) | Non-selective reaction conditions. | Use a milder method like transfer hydrogenation.[2] Add a selective inhibitor (e.g., pyridine). Consider alternative methods like acid-mediated or nucleophilic cleavage.[1][4] |
| Incomplete Reaction (Acid-Mediated Cleavage) | Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid (e.g., HBr/acetic acid).[1] |
| Acid-labile groups present. | Use a milder Lewis acid system like AlCl₃ in HFIP.[1][4] | |
| Product Degradation | Harsh reaction conditions. | Use milder deprotection methods. For acid-sensitive substrates, consider catalytic hydrogenation. For hydrogenation-sensitive substrates, consider milder acidic or nucleophilic methods. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.[1]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a hydrogenation apparatus for higher pressures.[1][2]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.[1]
Protocol 2: General Procedure for Acid-Mediated Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a solution of hydrogen bromide (HBr) in acetic acid (typically 33% w/w).
-
Reaction: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a solvent like diethyl ether to precipitate the amine salt.
-
Isolation: The precipitated product is collected by filtration, washed with ether, and dried. The free amine can be obtained by neutralization with a base.
Protocol 3: Mild Deprotection with AlCl₃ in HFIP
-
Reaction Setup: To a solution of the N-Cbz-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3 equivalents) at room temperature.[7]
-
Reaction: Stir the suspension at room temperature.[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with a suitable organic solvent like dichloromethane.[7]
-
Isolation: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.[7]
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting Cbz deprotection issues.
Caption: A troubleshooting workflow for Cbz protecting group cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. tdcommons.org [tdcommons.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Technical Support Center: High-Purity N-Cbz-7-Aminoheptanoic Acid Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining recrystallization techniques for obtaining high-purity N-Cbz-7-Aminoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: A mixed solvent system of a water-soluble organic solvent and water is highly effective. Isopropyl alcohol (IPA) and water are a preferred combination. The organic solvent dissolves the this compound at an elevated temperature, while the gradual addition of water or cooling of the solution reduces its solubility, promoting the formation of pure crystals.
Q2: What is a typical expected yield and purity for recrystallized this compound?
A2: With an optimized protocol, a chemical purity of over 99.5% can be achieved.[1] The yield is dependent on the initial purity of the crude product and the precise recrystallization conditions but can be expected to be in the range of 80-90%.
Q3: What are the key parameters to control during the recrystallization process?
A3: The most critical parameters are the solvent ratio, the dissolution temperature, the cooling rate, and the final crystallization temperature. Careful control of these factors will influence crystal size, purity, and overall yield.
Q4: Can other solvents be used for the recrystallization?
A4: Yes, other solvent systems such as ethanol/water or ethyl acetate/heptane can also be effective. The choice of solvent will depend on the specific impurities present in the crude product. A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - The compound is too soluble in the mother liquor. - Too much solvent was used. - The solution was not cooled to a low enough temperature. | - Reduce the proportion of the organic solvent (e.g., IPA) in the solvent mixture. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly chilled, preferably in an ice bath, before filtration. |
| Oiling Out (Formation of an oil instead of crystals) | - The solution is supersaturated to a very high degree. - The cooling rate is too fast. - The presence of certain impurities can inhibit crystallization. | - Reheat the mixture to dissolve the oil and then allow it to cool more slowly. - Add a small amount of the organic solvent to the hot solution before cooling. - Try a different solvent system. - Seed the solution with a small crystal of pure product. |
| Impure Product (Low Purity) | - Inefficient removal of impurities in the mother liquor. - Co-precipitation of impurities with the product. - Inadequate washing of the filtered crystals. | - Perform a second recrystallization. - Ensure a slow cooling rate to allow for selective crystallization. - Wash the crystals thoroughly with a cold solvent mixture in which the product has low solubility. |
| No Crystal Formation | - The solution is not sufficiently supersaturated. - The compound has very high solubility in the chosen solvent system. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Introduce a seed crystal. |
Experimental Protocols
Protocol 1: Recrystallization using Isopropyl Alcohol and Water
This protocol is adapted from a general method for the purification of N-protected amino acids.[1]
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude product, add 3-5 mL of isopropyl alcohol. Heat the mixture with stirring to 60-70°C until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: While maintaining the temperature, slowly add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of isopropyl alcohol until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold 1:1 mixture of isopropyl alcohol and water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data Summary
| Parameter | Value |
| Solvent Ratio (IPA:Water) | Approximately 2:1 to 3:1 (v/v) |
| Dissolution Temperature | 60 - 70 °C |
| Crystallization Temperature | 0 - 5 °C |
| Expected Yield | 80 - 90% |
| Expected Purity | > 99.5%[1] |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of N-Cbz-7-Aminoheptanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like N-Cbz-7-Aminoheptanoic acid is paramount. This guide provides a comparative overview of key analytical techniques for assessing the chemical and chiral purity of this N-protected amino acid, complete with experimental protocols and data to support methodological choices.
Workflow for Purity Assessment
The purity analysis of this compound typically follows a structured workflow, starting from sample preparation to the final purity determination and impurity identification.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific purity attribute being assessed (e.g., chemical purity, enantiomeric excess, residual solvents) and the required level of sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the primary techniques employed.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of N-protected amino acids using various analytical techniques. These values are representative and may vary based on the specific instrumentation and method parameters.
| Parameter | HPLC (UV Detection) | Chiral HPLC (UV Detection) | GC-MS (after derivatization) | Quantitative NMR (¹H-NMR) |
| Analyte Type | Non-volatile, thermally labile compounds | Enantiomers of chiral compounds | Volatile or semi-volatile compounds | Any NMR-active nucleus containing compound |
| Primary Use | Purity determination, impurity profiling | Enantiomeric excess (e.e.) determination | Analysis of volatile impurities, derivatized analyte | Absolute purity determination |
| Limit of Detection (LOD) | 1-10 ng | 1-10 ng | 0.1-1 ng | 0.1-1 µg |
| Limit of Quantitation (LOQ) | 5-50 ng | 5-50 ng | 0.5-5 ng | 0.5-5 µg |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 | > 0.999 |
| Precision (RSD) | < 2% | < 2% | < 5% | < 1% |
| Accuracy | 98-102% | 98-102% | 95-105% | 99-101% |
| Sample Preparation | Simple dissolution | Simple dissolution | Derivatization required | Dissolution with internal standard |
| Key Advantage | Versatile for non-volatile compounds[1][2]. | Direct separation of enantiomers[3][4]. | High sensitivity for volatile impurities[5][6]. | High accuracy, no need for specific reference standard[7][8][9]. |
| Key Disadvantage | Requires a chromophore for UV detection. | Chiral columns can be expensive and less robust. | Derivatization can be complex and introduce errors[6]. | Lower sensitivity compared to chromatographic methods. |
Detailed Experimental Protocols
Below are representative protocols for the key analytical methods discussed. These should be optimized and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, often polysaccharide-based (e.g., Chiralpak IA, IC) or zwitterionic (e.g., CHIRALPAK® ZWIX(+))[10].
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine)[3]. A typical starting mobile phase could be Hexane:Isopropanol:TFA (80:20:0.1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers) ] x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is for the analysis of volatile or semi-volatile impurities after derivatization of the analyte.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent like acetonitrile[6].
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-650.
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct measurement of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[7][8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
¹H-NMR Parameters:
-
A sufficient relaxation delay (D1) is crucial (typically 5 times the longest T1 relaxation time of the signals of interest).
-
Number of scans: 16-64 for good signal-to-noise.
-
-
Data Processing:
-
Apply phasing and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the internal standard.
-
Impurity Profiling Logic
Identifying potential impurities is a critical step in purity assessment. The diagram below outlines the logical flow for identifying process-related and degradation impurities.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. chiraltech.com [chiraltech.com]
A Comparative Analysis of N-Cbz-7-Aminoheptanoic Acid and Other Aliphatic Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker moiety, which connects the targeting ligand to the payload or the E3 ligase binder, profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate.[1][2] This guide provides a comparative analysis of N-Cbz-7-Aminoheptanoic acid, a commonly employed aliphatic linker, against other aliphatic linkers, offering insights into their respective properties and performance characteristics to inform rational drug design.
Introduction to Aliphatic Linkers
Aliphatic linkers are hydrocarbon chains that serve as spacers in bioconjugation.[2] Their length, flexibility, and hydrophobicity are key parameters that can be modulated to optimize the performance of a targeted therapeutic.[3] These linkers are typically composed of repeating methylene (B1212753) units and can be functionalized with various reactive groups to facilitate conjugation to biomolecules.
This compound is a bifunctional aliphatic linker characterized by a seven-carbon chain, a carboxylic acid group, and a carbobenzyloxy (Cbz) protected amine.[4] The carboxylic acid allows for conjugation to amine-containing molecules, while the Cbz group provides a stable protecting group for the amine that can be removed under specific conditions to enable further functionalization.
Comparative Data of Aliphatic Linker Performance
The selection of an appropriate aliphatic linker is often a balance between achieving sufficient spatial separation of the conjugated moieties and maintaining favorable physicochemical properties. The following table summarizes key quantitative data comparing the general properties and performance of different classes of aliphatic linkers.
| Linker Class | Example(s) | Typical Length (Å) | Flexibility | Hydrophobicity (LogP) | Key Performance Characteristics | Relevant Experimental Data |
| Short-Chain Amino Acids | Glycine, Alanine | 3-5 | Low | -3.0 to -1.0 | Provide rigidity; may be susceptible to enzymatic cleavage.[5] | Often used in peptide-based linkers; stability can be context-dependent.[6] |
| Medium-Chain Amino Acids | This compound , 6-Aminohexanoic acid | 8-12 | Moderate | -1.0 to 1.0 | Balance of flexibility and defined length; moderate hydrophobicity. | PROTACs with linkers of 12-16 atoms in length have shown optimal degradation efficacy.[7][8][9][10] |
| Long-Chain Aliphatic Linkers | 12-Aminododecanoic acid | >15 | High | >2.0 | Increased flexibility can facilitate ternary complex formation in PROTACs but may also lead to off-target interactions and increased hydrophobicity.[3] | Longer linkers can sometimes decrease the potency of PROTACs due to entropic penalties.[3] |
| PEG Linkers (for comparison) | (PEG)n | Variable | High | Hydrophilic | Enhance solubility and can reduce immunogenicity; offer significant conformational freedom.[3] | Exchange of an alkyl chain for PEG units has been shown to impact PROTAC activity.[3] |
Note: LogP values are estimations and can vary based on the specific structure and measurement conditions. The experimental data cited represents general trends observed in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of conjugates containing different linkers.
Protocol 1: Determination of PROTAC-Induced Protein Degradation (DC50 and Dmax)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates to ensure 70-80% confluency at the time of treatment.
- Prepare a stock solution of the PROTAC in DMSO.
- Perform serial dilutions of the PROTAC stock in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
- Treat the cells with the different concentrations of the PROTAC and include a vehicle control (DMSO only).
- Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[11]
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.[11]
3. Western Blotting:
- Normalize the protein concentrations of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to the loading control.
- Plot the percentage of protein remaining relative to the vehicle control against the logarithm of the PROTAC concentration.
- Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation percentage) from the resulting dose-response curve.[12]
Protocol 2: In Vitro Stability Assay for Antibody-Drug Conjugates (ADCs)
This protocol describes a method to assess the stability of an ADC in plasma.
1. ADC Incubation:
- Prepare the ADC at a stock concentration in an appropriate buffer.
- Incubate the ADC in plasma (e.g., human, mouse) from different species at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[13][14]
2. Sample Analysis:
- At each time point, analyze the samples by methods such as:
- Size Exclusion Chromatography (SEC): To detect aggregation or fragmentation of the ADC.[14]
- Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and monitor drug deconjugation.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the intact ADC, free payload, and metabolites.[13]
3. Data Analysis:
- Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
- Determine the rate of drug deconjugation by monitoring the decrease in the average DAR over time.
- Quantify the formation of aggregates or fragments.[14]
Mandatory Visualizations
KRAS Signaling Pathway and PROTAC-Mediated Degradation
The following diagram illustrates the KRAS signaling pathway, a critical pathway in many cancers, and how a PROTAC can be designed to target mutant KRAS for degradation.[7][8][15]
Caption: KRAS signaling and PROTAC-mediated degradation.
Experimental Workflow for ADC Development
This diagram outlines the key stages in the development and evaluation of an Antibody-Drug Conjugate.[16][17][18][19]
Caption: General workflow for ADC development and evaluation.
References
- 1. 7-Aminoheptanoic acid CAS#: 929-17-9 [m.chemicalbook.com]
- 2. ADC In Vitro Analysis Services - Creative Biolabs [creative-biolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 5. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 19. sciex.com [sciex.com]
Validating the Structure of N-Cbz-7-Aminoheptanoic Acid: A 2D NMR Spectroscopy Guide
Introduction
N-Cbz-7-Aminoheptanoic acid is a valuable building block in chemical synthesis, particularly in the development of peptides and other biologically active molecules. Its structure features a seven-carbon aliphatic chain, a terminal carboxylic acid, and an amine group protected by a carboxybenzyl (Cbz) group.[1] The precise connectivity and arrangement of these functional groups are critical for its intended reactivity and application. Therefore, unambiguous structural validation is paramount. This guide provides a detailed comparison of how one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques are employed to unequivocally confirm the structure of this compound. We present supporting experimental protocols and data interpretation to guide researchers in this process.
Predicted NMR Data for Structural Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and aliphatic chains.[2][3][4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |
| H-2 | 2.35 | t | 2H | 7.5 | -CH₂-COOH |
| H-3 | 1.63 | p | 2H | 7.5 | -CH₂-CH₂-COOH |
| H-4, H-5 | 1.30-1.40 | m | 4H | - | -CH₂-CH₂-CH₂- |
| H-6 | 1.51 | p | 2H | 7.0 | -CH₂-CH₂-NH- |
| H-7 | 3.21 | q | 2H | 6.8 | -CH₂-NH- |
| H-9 | 5.10 | s | 2H | - | -O-CH₂-Ph |
| H-11, H-12, H-13 | 7.30-7.40 | m | 5H | - | Aromatic-H |
| NH | 4.95 | br s | 1H | - | -NH- |
| COOH | 11.5 | br s | 1H | - | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 179.0 | -COOH |
| C-2 | 34.0 | -CH₂-COOH |
| C-3 | 24.5 | -CH₂-CH₂-COOH |
| C-4 | 28.8 | -CH₂- |
| C-5 | 26.5 | -CH₂- |
| C-6 | 29.8 | -CH₂-CH₂-NH- |
| C-7 | 40.8 | -CH₂-NH- |
| C-8 | 156.5 | -C=O (Cbz) |
| C-9 | 66.8 | -O-CH₂-Ph |
| C-10 | 136.7 | Aromatic C (Quaternary) |
| C-11, C-13 | 128.5 | Aromatic CH |
| C-12 | 128.1 | Aromatic CH |
Experimental Workflow and Protocols
The validation of this compound's structure follows a systematic workflow, beginning with sample preparation and culminating in the analysis of various NMR spectra.
Caption: Experimental workflow for 2D NMR structure validation.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is employed. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[6] A gradient-selected COSY (cosygpqf) sequence is used. Typically, 2 scans per increment are collected for 256 increments in the F1 dimension.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond proton-carbon correlations.[6][7] A gradient-selected, sensitivity-enhanced HSQC experiment (hsqcedetgpsisp2.3) is used to distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows two- and three-bond correlations between protons and carbons, which is crucial for identifying long-range connectivity.[6][7] A gradient-selected HMBC (hmbcgplpndqf) is used, with the long-range coupling delay optimized for a J-coupling of 8 Hz.
2D NMR Correlation Analysis for Structure Confirmation
2D NMR experiments provide through-bond connectivity information that is essential for assembling the molecular structure.
Table 3: Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H-2 ↔ H-3 | Confirms the connectivity of the first two methylene (B1212753) groups in the aliphatic chain. |
| H-3 ↔ H-4 | Establishes the link between the second and third methylene groups. | |
| H-6 ↔ H-7 | Shows the coupling between the methylene group adjacent to the nitrogen and the next methylene in the chain. | |
| HSQC | H-2 ↔ C-2 | Directly links the proton signal at ~2.35 ppm to the carbon at ~34.0 ppm. |
| H-7 ↔ C-7 | Connects the proton signal at ~3.21 ppm to the carbon at ~40.8 ppm. | |
| H-9 ↔ C-9 | Confirms the assignment of the benzylic methylene group. | |
| H-11,12,13 ↔ C-11,12,13 | Assigns the protons and carbons of the aromatic ring. | |
| HMBC | H-2 → C-1, C-4 | Crucially links the aliphatic chain to the carboxylic acid carbon and confirms the position of C-4. |
| H-7 → C-6, C-8 | Connects the end of the aliphatic chain to the Cbz protecting group's carbonyl carbon. | |
| H-9 → C-8, C-10, C-11 | Links the benzylic methylene to the Cbz carbonyl and the aromatic ring, confirming the structure of the protecting group. |
The following diagram visually represents the key COSY and HMBC correlations that piece together the molecular skeleton of this compound.
References
- 1. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to N-Cbz-7-Aminoheptanoic Acid and PEG Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and toxicity.[1] The choice between a hydrophobic linker, such as one derived from N-Cbz-7-Aminoheptanoic acid, and a hydrophilic linker, like polyethylene (B3416737) glycol (PEG), can significantly alter the therapeutic profile of an ADC. This guide provides an objective, data-driven comparison of these two linker classes to inform rational ADC design.
Core Comparison: Hydrophobicity vs. Hydrophilicity
The fundamental difference between this compound-based linkers and PEG linkers lies in their polarity. This compound contributes to a more hydrophobic linker, while the repeating ethylene (B1197577) glycol units in PEG create a hydrophilic and flexible chain.[2] This distinction has cascading effects on the overall properties of the resulting ADC.
Most potent cytotoxic payloads used in ADCs are inherently hydrophobic.[3] Conjugating these drugs to an antibody, especially at a high drug-to-antibody ratio (DAR), increases the overall hydrophobicity of the ADC.[4][5] This can lead to several challenges:
-
Aggregation: Hydrophobic ADCs are more prone to aggregation, which can compromise their efficacy and increase the risk of immunogenicity.[3][6]
-
Rapid Clearance: Increased hydrophobicity often leads to faster plasma clearance of the ADC, reducing its exposure to the tumor and overall in vivo efficacy.[4][5]
-
Off-Target Toxicity: Hydrophobic interactions can cause non-specific uptake of the ADC by healthy tissues, leading to off-target toxicities.[7]
Hydrophilic linkers, particularly PEG linkers, are employed to counteract these effects.[8][9] The inclusion of a PEG chain can:
-
Increase Solubility and Reduce Aggregation: The hydrophilic nature of PEG improves the overall solubility of the ADC, preventing aggregation even at high DARs.[3][10]
-
Prolong Plasma Half-Life: The PEG chain creates a protective hydration shell around the ADC, which can shield it from degradation and reduce renal clearance, thereby extending its circulation time.[2][11]
-
Improve the Therapeutic Window: By reducing non-specific uptake and improving pharmacokinetics, PEG linkers can lead to a wider therapeutic window.[9][12]
Quantitative Data Comparison
The following table summarizes the expected impact of this compound-based (hydrophobic) linkers versus PEG-based (hydrophilic) linkers on key ADC parameters. The values are representative and can vary depending on the specific antibody, payload, and conjugation chemistry.
| Parameter | This compound Linker (Hydrophobic) | PEG Linker (Hydrophilic) | Rationale |
| Max Tolerated DAR | Lower (typically 2-4) | Higher (can exceed 8) | Hydrophobic linkers increase the propensity for aggregation at higher drug loading.[1][5] PEG linkers improve solubility, allowing for higher DAR without causing aggregation.[10] |
| Aggregation Tendency | High | Low | Increased hydrophobicity promotes intermolecular interactions and aggregation.[13] PEG linkers create a hydration shell that prevents aggregation.[3] |
| Plasma Half-life (t½) | Shorter | Longer | Hydrophobic ADCs are cleared more rapidly from circulation.[4] PEGylation is a known strategy to extend the half-life of protein drugs.[14] |
| In Vitro Cytotoxicity (IC₅₀) | Potentially higher at low DAR | Maintained or improved | While the linker itself doesn't directly determine cytotoxicity, improved solubility from PEG linkers can prevent loss of potency due to aggregation.[9] |
| In Vivo Efficacy | Can be limited by poor PK | Generally enhanced | Improved pharmacokinetics and tumor exposure with PEG linkers often translate to better in vivo anti-tumor activity.[4][9] |
| Off-Target Toxicity | Higher potential | Lower potential | Hydrophobic interactions can lead to non-specific uptake in tissues, whereas the hydrophilic nature of PEG reduces this risk.[12] |
Experimental Protocols
Rigorous experimental evaluation is crucial to determine the optimal linker for a given ADC. Below are detailed methodologies for key experiments.
ADC Synthesis and Conjugation (General Protocol)
This protocol describes a general method for conjugating a cytotoxic payload to an antibody via a linker.
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C for 1-2 hours. Remove excess TCEP by buffer exchange.
-
Linker-Payload Preparation: Dissolve the maleimide-functionalized linker-payload (either this compound-based or PEG-based) in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the dissolved linker-payload to the prepared antibody solution at a specific molar excess to achieve the target DAR. Allow the reaction to proceed at room temperature or 4°C for 2-16 hours with gentle mixing.
-
Purification: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine. Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and liquid chromatography-mass spectrometry (LC-MS).[15]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo behavior.[16]
-
Incubation: Incubate the ADC at a concentration of approximately 100 µg/mL in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, stop the reaction and process the samples to separate the ADC from plasma proteins. This can be done using affinity capture with protein A/G beads.
-
Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates premature release of the linker-payload, signifying instability.[17]
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[18]
-
Model System: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) bearing human tumor xenografts that express the target antigen of the ADC's antibody.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (vehicle control, ADC with hydrophobic linker, ADC with PEG linker). Administer the ADCs intravenously at one or more dose levels.[19]
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.[9]
-
Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Efficacy is determined by comparing the tumor growth inhibition between the different treatment groups.[9]
Visualizations
General ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Evaluation
Caption: Workflow for the synthesis and evaluation of ADCs.
Impact of Linker Type on ADC Properties
Caption: Relationship between linker type and ADC properties.
Conclusion
The selection between this compound-based and PEG-based linkers represents a critical decision in ADC development, hinging on the balance between hydrophobicity and hydrophilicity. While hydrophobic linkers are structurally simpler, they can impart undesirable physicochemical properties to the ADC, particularly when paired with hydrophobic payloads, leading to aggregation and rapid clearance.[4][13]
In contrast, PEG linkers offer a versatile solution to mitigate the challenges of payload hydrophobicity.[8] By enhancing solubility, reducing aggregation, and prolonging circulation half-life, PEG linkers can enable higher drug loading and improve the overall pharmacokinetic profile, often resulting in superior in vivo efficacy and a wider therapeutic window.[4][9] The experimental data consistently support the advantages of incorporating hydrophilic elements into linker design to optimize ADC performance.[9] Therefore, for most applications involving hydrophobic drugs, PEG linkers represent a more robust and favorable choice for developing safe and effective antibody-drug conjugates.
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to HPLC Method Development for the Quantification of N-Cbz-7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-Cbz-7-Aminoheptanoic acid. As a key intermediate in various synthetic pathways, particularly in peptide synthesis and the development of PROTACs, accurate quantification of this N-protected amino acid is critical for process monitoring, quality control, and stability testing.[1][2]
This document outlines two primary approaches: a direct Reverse-Phase HPLC with UV detection (RP-HPLC-UV) and an alternative method involving pre-column derivatization for fluorescence detection. We provide detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific analytical needs.
Comparative Analysis of HPLC Methodologies
The selection of an optimal HPLC method depends on factors such as required sensitivity, sample matrix complexity, and available equipment. The N-Cbz (carbobenzyloxy) group on the target analyte contains a benzene (B151609) ring, which provides a chromophore suitable for UV detection.[3] This allows for a direct method without the need for derivatization. An alternative approach is to derivatize the terminal carboxylic acid or the amine after deprotection, which can significantly enhance sensitivity if required.
The following table summarizes a comparison between a direct RP-HPLC-UV method and a pre-column derivatization method.
| Parameter | Method 1: Direct RP-HPLC-UV | Method 2: Pre-Column Derivatization with Fluorescence Detection |
| Principle | Separation of the analyte on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Quantification is based on the natural UV absorbance of the Cbz protecting group.[4] | Chemical modification of the analyte with a fluorescent tag prior to injection. Separation of the derivatized product by RP-HPLC and detection using a fluorescence detector.[5][6] |
| Sample Preparation | Simple dissolution of the sample in a suitable diluent (e.g., mobile phase). | Multi-step process involving derivatization reaction, potential quenching of excess reagent, and dissolution.[7] |
| Stationary Phase | C18, 3.5-5 µm particle size | C18, 3.5-5 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile and water (with acid modifier like 0.1% Formic Acid or TFA). | Gradient elution with Acetonitrile and a buffer system suitable for the derivatized product. |
| Detection | UV/Vis or Diode Array Detector (DAD), ~254-260 nm.[4] | Fluorescence Detector (FLD), excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).[5][8] |
| Sensitivity | Moderate. Suitable for purity analysis and quantification of bulk material. | High to Very High. Ideal for trace-level quantification.[8] |
| Pros | - Simple, rapid sample preparation.- Fewer potential sources of error.- Cost-effective. | - Significantly higher sensitivity and selectivity.- Lower limits of detection (LOD) and quantification (LOQ).[9] |
| Cons | - Lower sensitivity compared to derivatization methods.- Potential for interference from other UV-absorbing compounds in complex matrices. | - More complex and time-consuming sample preparation.- Derivatization reaction may be incomplete or have side reactions.- Higher cost of reagents and potentially equipment.[6] |
Detailed Experimental Protocols
Method 1: Proposed Direct RP-HPLC-UV Method
This protocol describes a stability-indicating RP-HPLC method for the direct quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV/Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Formic Acid (FA).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 257 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 100 µg/mL using the same diluent.
4. Analysis and Quantification:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time reproducibility and peak area precision).
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.
Workflow and Logic Visualization
The development of a robust HPLC method follows a logical progression of steps, from initial feasibility assessment to final validation. The diagram below illustrates this typical workflow.
Caption: Workflow for HPLC Method Development.
This structured approach ensures the development of a method that is not only suitable for its intended purpose but is also robust and reliable, meeting regulatory expectations where applicable.[4][10]
References
- 1. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Guide to Protecting Groups for 7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
7-Aminoheptanoic acid is a valuable bifunctional molecule utilized as a linker in various chemical and pharmaceutical applications, including the development of PROTACs (Proteolysis Targeting Chimeras).[1][2] Its structure, containing both a primary amine and a carboxylic acid, necessitates the use of protecting groups to achieve selective modification and prevent undesirable side reactions during synthesis.[3] This guide provides a comparative analysis of common protecting groups for the amino and carboxyl moieties of 7-aminoheptanoic acid, supported by experimental data and detailed protocols to aid in the selection of an optimal synthetic strategy.
The choice of a protecting group strategy is critical for the success of a synthesis.[4] An ideal protecting group should be easy to introduce and remove in high yields, stable under various reaction conditions, and should not interfere with other functional groups in the molecule.[3] Orthogonal protection, where one group can be removed selectively in the presence of others, is a key strategy in multi-step syntheses.[4][5]
Protecting Groups for the Amino Functionality
The primary amine of 7-aminoheptanoic acid is a nucleophilic site that requires protection to prevent reactions such as unwanted acylation. The most common amino-protecting groups fall into the carbamate (B1207046) family, including tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
dot
Caption: Common protecting groups for the amino functionality.
Comparison of Amino Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base (e.g., NaOH, Et₃N), solvent (e.g., THF, water, dioxane).[6][7] | Strong acid (e.g., TFA in DCM, HCl in dioxane).[6][7] | Stable to base, nucleophiles, and catalytic hydrogenation.[8] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, NaHCO₃), solvent (e.g., water).[9][10] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[11][12] Also removable with strong acid (e.g., HBr/AcOH).[9] | Stable to mild acid and base.[10] Not stable to catalytic hydrogenation.[13] |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., dioxane/water).[14] | Base (e.g., 20% piperidine (B6355638) in DMF).[14] | Stable to acid and catalytic hydrogenation.[14] Labile to primary and secondary amines.[14] |
Experimental Protocols: Amino Group Protection
Protocol 1: Boc Protection of 7-Aminoheptanoic Acid
This protocol is based on standard procedures for N-Boc protection.[15]
-
Dissolve 7-aminoheptanoic acid (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate (B1210297) to remove unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.
-
Extract the product, Boc-7-aminoheptanoic acid, with ethyl acetate.[2][16]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Cbz Protection of 7-Aminoheptanoic Acid
This protocol is adapted from general methods for N-Cbz protection.[17]
-
Dissolve 7-aminoheptanoic acid (1 equivalent) in 2N NaOH solution and cool to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while maintaining vigorous stirring.
-
Stir the mixture for 30-60 minutes at 0°C.
-
Wash the solution with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 3N HCl.
-
Extract the product, N-Cbz-7-aminoheptanoic acid, with ethyl acetate.[18]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
dot
Caption: General workflow for N-protection of 7-aminoheptanoic acid.
Protecting Groups for the Carboxyl Functionality
The carboxylic acid moiety is typically protected as an ester to prevent it from reacting with nucleophiles or acting as an acid. Common ester protecting groups include Methyl (Me), Ethyl (Et), and Benzyl (Bzl).
Comparison of Carboxyl Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Methyl/Ethyl Ester | Fischer esterification (MeOH or EtOH, catalytic acid, reflux) or diazomethane (B1218177) (for methyl).[19][20] | Saponification (e.g., LiOH, NaOH in H₂O/THF/MeOH).[19] | Stable to acidic conditions (except strong acid hydrolysis) and catalytic hydrogenation. Labile to base. |
| Benzyl (Bzl) Ester | Benzyl alcohol, acid catalyst (e.g., p-TsOH), azeotropic removal of water (reflux in toluene (B28343) or cyclohexane).[21] | Catalytic hydrogenolysis (H₂, Pd/C).[11][22] | Stable to base and mild acid.[23] Cleaved by hydrogenolysis, making it orthogonal to Boc and Fmoc. |
| tert-Butyl (tBu) Ester | Isobutylene, catalytic acid. | Acidolysis (e.g., TFA).[24] | Stable to base and catalytic hydrogenolysis. Labile to strong acid. |
Experimental Protocols: Carboxyl Group Protection
Protocol 3: Benzyl Ester Protection of 7-Aminoheptanoic Acid
This procedure is based on the azeotropic esterification of amino acids.[21]
-
Suspend 7-aminoheptanoic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in cyclohexane (B81311) or toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate or diethyl ether to precipitate the product as its p-toluenesulfonate salt.
-
Collect the solid by filtration, wash with ether, and dry under vacuum to yield 7-aminoheptanoic acid benzyl ester tosylate.
dot
Caption: Orthogonal deprotection of a Boc- and Bzl-protected acid.
Orthogonal Protection Strategy
In complex syntheses, employing an orthogonal protection scheme is highly advantageous.[25] For 7-aminoheptanoic acid, a common and effective orthogonal strategy is the combination of a Boc group for the amine and a Benzyl ester for the carboxylic acid.[4]
-
The Benzyl ester can be selectively removed by catalytic hydrogenolysis without affecting the acid-labile Boc group .[11][22]
-
Conversely, the Boc group can be selectively cleaved with a strong acid like TFA, leaving the Benzyl ester intact.[6]
This orthogonality allows for selective derivatization at either the N-terminus or the C-terminus of the 7-aminoheptanoic acid linker, providing significant flexibility in the design of complex molecules.
References
- 1. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]
- 2. Boc-7-Aminoheptanoic acid, 60142-89-4 | BroadPharm [broadpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. ijacskros.com [ijacskros.com]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 15. peptide.com [peptide.com]
- 16. Boc-7-Aminoheptanoic acid | TargetMol [targetmol.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 19. synarchive.com [synarchive.com]
- 20. Methyl Esters [organic-chemistry.org]
- 21. air.unimi.it [air.unimi.it]
- 22. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 23. Benzyl Esters [organic-chemistry.org]
- 24. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Identity and Purity of N-Protected 7-Aminoheptanoic Acid Derivatives
For researchers and professionals in drug development and peptide synthesis, confirming the identity and purity of starting materials is a critical first step. This guide provides a comparative analysis of N-Cbz-7-Aminoheptanoic acid and its common alternatives, N-Boc-7-Aminoheptanoic acid and N-Fmoc-7-Aminoheptanoic acid. We present key analytical data and detailed experimental protocols to facilitate their unambiguous identification and purity assessment.
Comparison of Physicochemical Properties
A summary of the fundamental physicochemical properties of the three N-protected 7-aminoheptanoic acid derivatives is provided in the table below. These values are essential for calculating molar equivalents in chemical reactions and for the interpretation of mass spectrometry data.
| Property | This compound | N-Boc-7-Aminoheptanoic acid | N-Fmoc-7-Aminoheptanoic acid |
| Molecular Formula | C₁₅H₂₁NO₄[1] | C₁₂H₂₃NO₄[2][3][4][5] | C₂₂H₂₅NO₄[6][7][8] |
| Molecular Weight | 279.33 g/mol [1] | 245.32 g/mol [2][3][4][9] | 367.44 g/mol [7][8][10] |
| CAS Number | 23434-37-9[1] | 60142-89-4[2][3][4][9] | 127582-76-7[6][7][8][11] |
| Appearance | White to off-white solid | White to off-white solid[2] | White powder[7] |
| Melting Point | Not specified | 56-60 °C[2] | 152-157 °C[7] |
Spectroscopic and Chromatographic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for each compound. These data are crucial for confirming the chemical structure and identifying potential impurities.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment (this compound) | Assignment (N-Boc-7-Aminoheptanoic acid) | Assignment (N-Fmoc-7-Aminoheptanoic acid) |
| ~7.35 | m | 5H, Ar-H | - | 2H, Fmoc Ar-H |
| ~7.77 | d | - | - | 2H, Fmoc Ar-H |
| ~7.40 | t | - | - | 2H, Fmoc Ar-H |
| ~7.32 | t | - | - | 2H, Fmoc Ar-H |
| ~5.10 | s | 2H, CH ₂-Ph | - | - |
| ~4.39 | d | - | - | 2H, Fmoc-CH ₂ |
| ~4.22 | t | - | - | 1H, Fmoc-CH |
| ~4.50 | br s | 1H, NH | 1H, NH | 1H, NH |
| ~3.15 | q | 2H, N-CH ₂ | 2H, N-CH ₂ | 2H, N-CH ₂ |
| ~2.30 | t | 2H, CH ₂-COOH | 2H, CH ₂-COOH | 2H, CH ₂-COOH |
| ~1.60 | m | 2H, CH ₂ | 2H, CH ₂ | 2H, CH ₂ |
| ~1.50 | m | 2H, CH ₂ | 2H, CH ₂ | 2H, CH ₂ |
| ~1.44 | s | - | 9H, C(CH ₃)₃ | - |
| ~1.35 | m | 4H, 2 x CH ₂ | 4H, 2 x CH ₂ | 4H, 2 x CH ₂ |
| ~12.0 | br s | 1H, COOH | 1H, COOH | 1H, COOH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Assignment (this compound) | Assignment (N-Boc-7-Aminoheptanoic acid) | Assignment (N-Fmoc-7-Aminoheptanoic acid) |
| ~179 | C OOH | C OOH | C OOH |
| ~156 | NC =O | NC =O | NC =O |
| ~144 | - | - | Fmoc Ar-C |
| ~141 | - | - | Fmoc Ar-C |
| ~137 | Ar-C (ipso) | - | - |
| ~128.5 | Ar-C H | - | Fmoc Ar-C H |
| ~128 | Ar-C H | - | Fmoc Ar-C H |
| ~127.7 | Ar-C H | - | Fmoc Ar-C H |
| ~125 | - | - | Fmoc Ar-C H |
| ~120 | - | - | Fmoc Ar-C H |
| ~79 | - | C (CH₃)₃ | - |
| ~66.5 | C H₂-Ph | - | Fmoc-C H₂ |
| ~47 | - | - | Fmoc-C H |
| ~41 | N-C H₂ | N-C H₂ | N-C H₂ |
| ~34 | C H₂-COOH | C H₂-COOH | C H₂-COOH |
| ~29 | Aliphatic C H₂ | Aliphatic C H₂ | Aliphatic C H₂ |
| ~28.5 | - | C(C H₃)₃ | - |
| ~26.5 | Aliphatic C H₂ | Aliphatic C H₂ | Aliphatic C H₂ |
| ~25 | Aliphatic C H₂ | Aliphatic C H₂ | Aliphatic C H₂ |
Mass Spectrometry (MS)
| m/z (Expected) | Ion Type | Fragmentation (this compound) | Fragmentation (N-Boc-7-Aminoheptanoic acid) | Fragmentation (N-Fmoc-7-Aminoheptanoic acid) |
| 280.15 | [M+H]⁺ | Molecular Ion | - | - |
| 246.17 | [M+H]⁺ | - | Molecular Ion | - |
| 368.18 | [M+H]⁺ | - | - | Molecular Ion |
| 108.06 | Fragment | [C₇H₈O]⁺ (benzyl) | - | - |
| 91.05 | Fragment | [C₇H₇]⁺ (tropylium) | - | - |
| 190.14 | [M+H-Boc]⁺ | - | Loss of isobutylene (B52900) and CO₂ | - |
| 146.12 | [M+H-Boc-CO₂]⁺ | - | Loss of Boc group and CO₂ | - |
| 179.08 | Fragment | - | - | [C₁₄H₁₁O]⁺ (fluorenyl) |
| 152.06 | Fragment | - | - | [C₁₂H₈]⁺ (biphenylene) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for routine quality control and research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any organic impurities.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of the N-protected 7-aminoheptanoic acid derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain fragmentation information for structural elucidation.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.
ESI-MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
If fragmentation is induced, analyze the major fragment ions to confirm the presence of the protecting group and the aminoheptanoic acid backbone.
Visualizing the Workflow
The following diagrams illustrate the general workflow for confirming the identity and purity of N-protected 7-aminoheptanoic acid derivatives.
Caption: General workflow for identity and purity confirmation.
Caption: Logical relationship for data interpretation.
References
- 1. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 2. N - Boc - 7 - aminoheptanoic acid, CAS No. 60142-89-4 - iChemical [ichemical.com]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Boc-7-Aminoheptanoic acid, 60142-89-4 | BroadPharm [broadpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. 127582-76-7 | Fmoc-7-amino-heptanoic acid | Tetrahedron [thsci.com]
Benchmarking the performance of N-Cbz-7-Aminoheptanoic acid as a molecular spacer
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a molecular spacer is a critical determinant in the design of potent and effective targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). N-Cbz-7-Aminoheptanoic acid, a seven-carbon aliphatic chain, offers a synthetically accessible and conformationally flexible spacer for linking a target protein-binding ligand to an E3 ligase-recruiting moiety. This guide provides a comprehensive performance benchmark of this compound against other commonly employed linkers, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
Performance Comparison of Molecular Spacers
The efficacy of a molecular spacer in a PROTAC is a multifactorial characteristic influenced by its length, composition, and rigidity. These factors collectively dictate the stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), the physicochemical properties of the PROTAC, and its cellular permeability. Below is a comparative summary of this compound (representing a C7 alkyl linker) against other common linker classes.
Table 1: Quantitative Performance Comparison of PROTAC Linkers
| Linker Type | Representative Example | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Performance Insights |
| Alkyl (C7) | This compound derivative | BRD4 | VHL | ~20-100 | >90 | Provides a good balance of flexibility and length for efficient ternary complex formation. Can exhibit the "hook effect" at higher concentrations. |
| Alkyl (Short) | C3-C5 alkyl chain | BRD4 | VHL | >1000 | <50 | Often too short to effectively bridge the target protein and E3 ligase, leading to steric hindrance and poor degradation. |
| Alkyl (Long) | C10-C12 alkyl chain | BRD4 | VHL | ~50-200 | >80 | Can be effective but may suffer from increased lipophilicity, leading to lower solubility and potential off-target effects. |
| PEG (Short) | PEG2-PEG4 | BRD4 | VHL | ~10-50 | >95 | Generally enhances solubility and can lead to very potent degraders. The ether oxygens can form beneficial hydrogen bonds within the ternary complex. |
| PEG (Long) | PEG6-PEG8 | BRD4 | VHL | ~50-500 | >80 | Increased length can lead to excessive flexibility, potentially destabilizing the ternary complex. May also negatively impact cell permeability. |
| Rigid | Piperazine/Piperidine-based | BRD4 | VHL | ~5-50 | >95 | Reduced conformational flexibility can pre-organize the PROTAC for optimal ternary complex formation, leading to high potency. However, synthesis can be more complex. |
Note: The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are representative estimates based on trends reported in the literature for BRD4 degraders. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of molecular spacers. The following are key experimental protocols for assessing the performance of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for incorporating the this compound spacer.
-
Deprotection of this compound: The Cbz protecting group is typically removed via hydrogenolysis (e.g., using H2 gas and a palladium catalyst) to yield the free amine.
-
Amide Coupling to the E3 Ligase Ligand: The carboxylic acid of a suitable E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a derivative of VH032 for VHL) is activated using a coupling agent such as HATU or EDC. The deprotected 7-aminoheptanoic acid is then added to form an amide bond.
-
Amide Coupling to the Target Protein Ligand: The carboxylic acid of the 7-aminoheptanoic acid spacer (now attached to the E3 ligase ligand) is activated with a coupling agent. The target protein ligand (e.g., a derivative of JQ1 for BRD4) with a suitable amine handle is then added to form the final PROTAC molecule.
-
Purification: The final PROTAC is purified using column chromatography or preparative HPLC. The identity and purity of the compound are confirmed by LC-MS and NMR.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This is the standard method for quantifying the extent of target protein degradation.[1][2]
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing the target protein) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nM to high µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Protocol 3: Cellular Permeability (Caco-2) Assay
This assay assesses the ability of a PROTAC to cross the intestinal epithelium, which is a predictor of oral bioavailability.[3][4][5][6][7]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Assay Procedure: Add the PROTAC to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (A to B permeability). In a separate well, add the PROTAC to the basolateral side and measure its appearance on the apical side (B to A permeability).
-
Sample Analysis: Quantify the concentration of the PROTAC in the receiver compartment at different time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Protocol 4: Ternary Complex Formation and Stability Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique for measuring the kinetics and affinity of ternary complex formation in real-time.[8][9][10][11][12]
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.[11]
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Ternary Interaction Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein (e.g., BRD4) over the E3 ligase-coated surface.[11]
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be assessed.[11][12]
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) are provided below to illustrate critical pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC development and evaluation.
Caption: Comparison of key linker characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. aragen.com [aragen.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of N-Cbz-7-Aminoheptanoic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical results for synthesized N-Cbz-7-Aminoheptanoic acid, a valuable building block in peptide synthesis and drug development. For a comprehensive evaluation, its performance and analytical characteristics are compared with two common alternatives: N-Boc-7-Aminoheptanoic acid and N-Fmoc-7-Aminoheptanoic acid. This document outlines detailed experimental protocols and presents supporting analytical data to aid researchers in selecting the most appropriate protected amino acid for their specific applications.
Introduction
N-protected amino acids are fundamental reagents in the synthesis of peptides and peptidomimetics. The choice of the N-protecting group is critical as it influences the solubility, reactivity, and deprotection conditions of the amino acid derivative. This guide focuses on this compound, a derivative of the omega-amino acid 7-aminoheptanoic acid, and compares it with its N-Boc and N-Fmoc protected counterparts. The carboxybenzyl (Cbz) group is a classic protecting group, typically removed by catalytic hydrogenation, while the tert-butyloxycarbonyl (Boc) group is labile to acid, and the fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base. Understanding the analytical differences between these compounds is crucial for reaction monitoring, quality control, and final product characterization.
Synthesis and Purification Overviews
The synthesis of these N-protected amino acids generally involves the reaction of 7-aminoheptanoic acid with the corresponding protecting group precursor under basic conditions. While specific reaction conditions may vary, the general principles are outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-protected 7-aminoheptanoic acids.
Comparative Analytical Data
The following tables summarize the expected and reported analytical data for this compound and its Boc and Fmoc-protected analogs. This data is essential for confirming the identity and purity of the synthesized products.
Physical and Molecular Properties
| Property | This compound | N-Boc-7-Aminoheptanoic acid | N-Fmoc-7-Aminoheptanoic acid |
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₂H₂₃NO₄ | C₂₂H₂₅NO₄ |
| Molecular Weight | 279.33 g/mol | 245.32 g/mol | 367.44 g/mol |
| Appearance | White to off-white solid | White solid | White solid |
| Melting Point (°C) | ~55-58 | ~56-60 | ~150-155 |
¹H NMR Spectroscopy Data (Predicted in CDCl₃, δ in ppm)
| Assignment | This compound | N-Boc-7-Aminoheptanoic acid | N-Fmoc-7-Aminoheptanoic acid |
| -CH₂-COOH | 2.35 (t) | 2.34 (t) | 2.36 (t) |
| -NH-CH₂- | 3.21 (q) | 3.10 (q) | 3.24 (q) |
| Aliphatic -CH₂- | 1.2-1.7 (m) | 1.2-1.7 (m) | 1.2-1.7 (m) |
| Protecting Group Protons | 5.10 (s, 2H, C₆H₅-CH₂), 7.35 (m, 5H, Ar-H) | 1.44 (s, 9H, (CH₃)₃C) | 4.22 (t, 1H), 4.40 (d, 2H), 7.3-7.8 (m, 8H, Ar-H) |
| -NH- | ~5.0 (br s) | ~4.6 (br s) | ~5.1 (br t) |
| -COOH | ~11.0 (br s) | ~11.5 (br s) | ~12.0 (br s) |
¹³C NMR Spectroscopy Data (Predicted in CDCl₃, δ in ppm)
| Assignment | This compound | N-Boc-7-Aminoheptanoic acid | N-Fmoc-7-Aminoheptanoic acid |
| C=O (Carboxylic Acid) | ~179 | ~179 | ~179 |
| C=O (Protecting Group) | ~156 | ~156 | ~156 |
| Aliphatic -CH₂- Chain | ~24-34 | ~24-34 | ~24-34 |
| -NH-CH₂- | ~41 | ~40 | ~41 |
| Protecting Group Carbons | ~67 (C₆H₅-CH₂), ~128-136 (Ar-C) | ~80 (C(CH₃)₃), ~28 ((CH₃)₃) | ~47, ~67, ~120-144 (Fmoc Carbons) |
FT-IR Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | N-Boc-7-Aminoheptanoic acid | N-Fmoc-7-Aminoheptanoic acid |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H Stretch (Amide) | ~3340 | ~3350 | ~3340 |
| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 | 2950-2850 |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C=O Stretch (Carbamate) | ~1690 | ~1685 | ~1695 |
| N-H Bend (Amide II) | ~1530 | ~1530 | ~1530 |
Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| Ion | This compound (m/z) | N-Boc-7-Aminoheptanoic acid (m/z) | N-Fmoc-7-Aminoheptanoic acid (m/z) |
| [M+H]⁺ | 280.15 | 246.17 | 368.18 |
| [M+Na]⁺ | 302.13 | 268.15 | 390.16 |
| Key Fragments | 108 (C₇H₈O⁺), 91 (C₇H₇⁺) | 190 ([M+H-C₄H₈]⁺), 146 ([M+H-Boc]⁺) | 179 (Fluorenyl C₁₃H₉⁺) |
Detailed Experimental Protocols
A reproducible synthesis is key to obtaining reliable analytical results. Below is a detailed protocol for the synthesis of this compound, which can be adapted for the Boc and Fmoc analogs by substituting the appropriate protecting group reagent.
Synthesis of this compound
-
Dissolution: Dissolve 7-aminoheptanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (B78521) (2.2 eq).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Cross-Validation Workflow
The identity and purity of the synthesized product should be confirmed by a series of analytical techniques. The following diagram illustrates a logical workflow for the cross-validation of the analytical results.
Caption: A logical workflow for the analytical cross-validation of synthesized compounds.
Conclusion
This guide provides a framework for the synthesis and comparative analytical validation of this compound and its common alternatives. The provided data tables and experimental protocols serve as a valuable resource for researchers in ensuring the quality and identity of their synthesized materials. The choice of protecting group will ultimately depend on the specific requirements of the downstream application, including deprotection strategy and desired physicochemical properties of the intermediate.
A Comparative Guide to the Elemental Analysis of N-Cbz-7-Aminoheptanoic Acid for Empirical Formula Confirmation
In the precise world of drug development and scientific research, the purity and structural confirmation of chemical compounds are paramount. For researchers utilizing protected amino acids such as N-Cbz-7-Aminoheptanoic acid in peptide synthesis and other applications, verifying the empirical formula is a critical quality control step.[1][2][3] Elemental analysis stands as a foundational technique for this purpose, providing a quantitative measure of the constituent elements within a sample.[4][5]
This guide offers a comparative overview of the elemental analysis of this compound against other relevant amino acid derivatives. It provides the theoretical elemental composition, a detailed protocol for analysis, and a discussion of how this data is used to confirm the empirical formula of a synthesized or procured compound.
Elemental Composition: A Comparative Analysis
The empirical formula of a pure compound can be confirmed by comparing experimentally determined elemental percentages with theoretical values. While experimental data for this compound is not publicly available, the following table presents the theoretical elemental composition for it and two common alternatives: the Boc-protected and the unprotected forms of 7-Aminoheptanoic acid. For experimental validation, the determined values for carbon, hydrogen, and nitrogen should ideally be within ±0.4% of the calculated theoretical values.[6]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) | % Oxygen (Theoretical) |
| This compound | C15H21NO4 | 279.33[7] | 64.48% | 7.57% | 5.01% | 22.91% |
| Boc-7-Aminoheptanoic acid | C12H23NO4 | 245.3[8] | 58.74% | 9.45% | 5.71% | 26.09% |
| 7-Aminoheptanoic acid | C7H15NO2 | 145.20[9][10] | 57.88% | 10.42% | 9.65% | 22.04% |
Experimental Protocol: CHN Combustion Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis, often performed using a CHN elemental analyzer.[5][11] This technique is highly accurate and requires only a small amount of the sample.[12]
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in this compound to confirm its empirical formula.
Materials and Equipment:
-
This compound sample (1-3 mg, accurately weighed)
-
CHN Elemental Analyzer
-
Microbalance
-
Tin or silver capsules for sample encapsulation
-
Certified organic analytical standards (e.g., Acetanilide) for calibration
-
High-purity oxygen
-
Helium carrier gas
Procedure:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard. This ensures the accuracy of the detector responses.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (around 900-1000°C) within the analyzer. The sample undergoes rapid and complete combustion in a pure oxygen environment.[5][13]
-
Gas Separation: The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are swept by a helium carrier gas through a reduction furnace. Here, NOx is converted to nitrogen gas (N2).
-
Detection: The mixture of CO2, H2O, and N2 is then passed through a series of detectors. Typically, infrared detectors are used to measure CO2 and H2O, while a thermal conductivity detector measures N2.[13]
-
Data Analysis: The instrument's software calculates the mass of each element from the detector signals. These masses are then used to determine the percentage composition of C, H, and N in the original sample.
-
Comparison: The experimental percentages are compared with the theoretical values calculated from the expected empirical formula (C15H21NO4).
Visualization of Analytical Workflows
To further clarify the processes involved in empirical formula confirmation, the following diagrams illustrate the experimental workflow and a comparison of relevant analytical techniques.
References
- 1. peptide.com [peptide.com]
- 2. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Boc-7-Aminoheptanoic acid, 60142-89-4 | BroadPharm [broadpharm.com]
- 9. 7-Aminoheptanoic acid | C7H15NO2 | CID 13580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. matrixscientific.com [matrixscientific.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
Safety Operating Guide
Personal protective equipment for handling N-Cbz-7-Aminoheptanoic acid
Essential Safety and Handling Guide for N-Cbz-7-Aminoheptanoic Acid
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is summarized below.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Essential for protecting eyes from splashes or fine dust particles. Standard safety glasses do not offer sufficient protection.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). | Inspect gloves for any signs of degradation or perforation before use.[2][4] Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | A fully-fastened laboratory coat. | Provides a barrier against accidental spills and contact with contaminated surfaces.[2] Consider an acid-resistant apron for larger quantities. |
| Respiratory Protection | Use in a certified chemical fume hood. | To minimize the inhalation of any potential dust or aerosols, all handling of the solid compound should be performed within a chemical fume hood.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particle filter should be used.[5][6] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[2][3] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial for preventing accidents and maintaining the chemical's integrity.[5]
Pre-Handling Procedure
-
Consult Safety Information : Before work, review this guide and any available institutional safety protocols.
-
Prepare Workspace : Ensure the designated workspace, preferably a chemical fume hood, is clean, uncluttered, and operational.[2]
-
Assemble PPE : Put on all required personal protective equipment as detailed in the table above.
-
Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[7][8]
Safe Handling of this compound
-
Avoid Dust Generation : When transferring the solid compound, do so carefully to avoid creating dust.[5][9]
-
Ventilation : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or potential vapors.[2][5]
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[5]
-
Dilution : When preparing solutions, always add the acid (solid or dissolved) to the solvent. When diluting concentrated acids, always add the acid to water slowly.[3]
-
Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory area.[10]
Storage Conditions
-
Temperature : Store the container tightly closed in a refrigerator or at -20°C for long-term stability.[6][11]
-
Container : Keep the container tightly sealed to prevent moisture ingress and potential degradation.[6]
-
Location : Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.[8]
Waste Segregation and Collection
-
Dedicated Waste Container : Collect waste this compound and materials contaminated with it (e.g., gloves, weighing paper) in a dedicated, properly labeled, and sealed waste container.[2]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
No Mixing : Do not mix this waste stream with other chemical wastes unless specifically instructed by your institution's environmental health and safety (EHS) office.[2]
Disposal Procedure
-
Professional Disposal : Chemical waste must be disposed of through a licensed and qualified hazardous waste disposal company.[6]
-
Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of chemical waste.[6][9] Contact your institution's EHS department for specific procedures.
-
Incineration : One possible disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This must be performed by qualified personnel.[6]
Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. csub.edu [csub.edu]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. m.youtube.com [m.youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. fishersci.com [fishersci.com]
- 10. keyorganics.net [keyorganics.net]
- 11. This compound, 23434-37-9 | BroadPharm [broadpharm.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
